molecular formula C10H16O4 B6168273 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid CAS No. 1256353-04-4

3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid

Cat. No.: B6168273
CAS No.: 1256353-04-4
M. Wt: 200.23 g/mol
InChI Key: ZPFYCWFBOMFSHL-UHFFFAOYSA-N
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Description

3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid is an organic compound with the molecular formula C 10 H 16 O 4 and a monoisotopic mass of 200.10486 Da . Its structure features a cyclopentane ring substituted with both a methyl ester and a propanoic acid chain, making it a valuable bifunctional building block for chemical synthesis and drug discovery . Researchers can utilize this compound as a precursor for constructing more complex molecular architectures. The carboxylic acid and ester functional groups offer orthogonal reactivity for further derivatization, such as amide bond formation or hydrolysis . While specific biological data for this compound is not available, dicarboxylic acid derivatives and cyclopentane-based structures are of significant interest in medicinal chemistry. They are often explored as bioisosteres—molecules that can replace common structural units like aromatic rings to improve the metabolic stability, solubility, or potency of drug candidates . For instance, similar bicyclo[1.1.1]pentane-dicarboxylic acid derivatives are explicitly used as non-classical phenyl ring bioisosteres in the development of orally active inhibitors for targets like γ-secretase . This suggests potential applications for 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid in the design and synthesis of novel pharmaceutical agents. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

1256353-04-4

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

3-(1-methoxycarbonylcyclopentyl)propanoic acid

InChI

InChI=1S/C10H16O4/c1-14-9(13)10(5-2-3-6-10)7-4-8(11)12/h2-7H2,1H3,(H,11,12)

InChI Key

ZPFYCWFBOMFSHL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCCC1)CCC(=O)O

Purity

95

Origin of Product

United States

Foundational & Exploratory

chemical structure and properties of 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Cyclopentane Scaffold in Modern Chemistry

The cyclopentane ring, a fundamental carbocycle, is a recurring and vital structural motif in a vast array of natural products and synthetic molecules of significant biological importance.[1] Its unique conformational flexibility, adopting a puckered "envelope" shape to minimize torsional strain, allows it to serve as a versatile scaffold in medicinal chemistry.[1] Cyclopentane derivatives are integral to the structure of prostaglandins, steroids, and numerous therapeutic agents, where they often occupy hydrophobic pockets in enzymes and receptors to modulate their function.[1] The compound 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid represents a disubstituted cyclopentane, featuring both a carboxylic acid and a methyl ester group attached to the same carbon atom. This arrangement presents a unique chemical entity with potential applications as a building block in the synthesis of more complex molecules, particularly in the realm of drug discovery and materials science. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a proposed synthetic pathway with detailed protocols, and a discussion of its potential research applications.

Chemical Structure and Physicochemical Properties

3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid is a dicarboxylic acid monoester. Its core structure consists of a five-membered cyclopentane ring geminally substituted with a propanoic acid chain and a methoxycarbonyl group.

Molecular Structure:

Table 1: Physicochemical Properties of 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid

PropertyValueSource
Molecular Formula C10H16O4[2]
Molecular Weight 200.23 g/mol [2]
IUPAC Name 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid
SMILES COC(=O)C1(CCCC1)CCC(=O)O[2]
InChI InChI=1S/C10H16O4/c1-14-9(13)10(5-2-3-6-10)7-4-8(11)12/h2-7H2,1H3,(H,11,12)[2]
InChIKey ZPFYCWFBOMFSHL-UHFFFAOYSA-N[2]
Predicted XlogP 1.3[2]
Physical State Predicted to be a liquid or low-melting solidGeneral chemical principles
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in water.[3]

Proposed Synthesis and Experimental Protocol

While a specific documented synthesis for 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid is not prevalent in the literature, a robust and logical synthetic route can be designed based on well-established organic reactions. A plausible approach involves a Michael addition followed by an intramolecular cyclization (Dieckmann condensation), alkylation, and subsequent hydrolysis/decarboxylation. A more direct route, and the one detailed here, involves the alkylation of a cyclopentanone precursor.

This proposed synthesis begins with the readily available methyl 2-oxocyclopentanecarboxylate. The enolate is generated and then alkylated with a suitable three-carbon electrophile.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: Alkylation cluster_1 Step 2: Wolff-Kishner Reduction cluster_2 Step 3: Selective Hydrolysis Start Methyl 2-oxocyclopentanecarboxylate Reagent1 NaH, THF Start->Reagent1 Deprotonation Intermediate1 Methyl 1-(3-ethoxy-3-oxopropyl)-2-oxocyclopentane-1-carboxylate Reagent1->Intermediate1 Alkylation Reagent2 Br(CH2)2CO2Et Reagent2->Intermediate1 Reagent3 H2NNH2, KOH, heat Intermediate1->Reagent3 Reduction Intermediate2 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid ethyl ester Reagent3->Intermediate2 Reagent4 LiOH, THF/H2O Intermediate2->Reagent4 Hydrolysis FinalProduct 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid Reagent4->FinalProduct

Caption: Proposed synthetic workflow for 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 1-(3-ethoxy-3-oxopropyl)-2-oxocyclopentane-1-carboxylate

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) and anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of methyl 2-oxocyclopentanecarboxylate (1.0 equivalent) in anhydrous THF via the dropping funnel.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.

  • Re-cool the mixture to 0 °C and add ethyl 3-bromopropanoate (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired intermediate.

Causality: The use of a strong, non-nucleophilic base like NaH is crucial for the complete deprotonation of the α-carbon of the β-keto ester, forming the enolate nucleophile.[4] The subsequent SN2 reaction with ethyl 3-bromopropanoate introduces the propanoate side chain.

Step 2: Synthesis of 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid ethyl ester

  • To a round-bottom flask equipped with a reflux condenser, add the product from Step 1, hydrazine hydrate (4-5 equivalents), and diethylene glycol.

  • Heat the mixture to 130-140 °C for 2 hours.

  • Cool the mixture and add potassium hydroxide (KOH, 4-5 equivalents).

  • Heat the reaction to 190-200 °C, allowing for the distillation of water and excess hydrazine.

  • Maintain the temperature for 4-6 hours until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture, dilute with water, and acidify to pH 2-3 with concentrated HCl.

  • Extract the product with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the reduced product.

Causality: The Wolff-Kishner reduction is a classic method for the deoxygenation of ketones that are stable to strong basic conditions.[5] This step selectively removes the ketone functionality while leaving the two ester groups intact.

Step 3: Selective Hydrolysis to 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid

  • Dissolve the ethyl ester from Step 2 in a mixture of THF and water.

  • Add lithium hydroxide (LiOH, 1.05 equivalents) and stir the mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, acidify the reaction mixture to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Causality: Selective hydrolysis of the ethyl ester in the presence of the methyl ester can be achieved under mild conditions using lithium hydroxide. The ethyl ester is generally more labile to hydrolysis than the methyl ester under these conditions.

Reactivity and Potential Applications

The bifunctional nature of 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid, possessing both a carboxylic acid and a methyl ester, makes it a versatile intermediate for further chemical transformations.

  • The carboxylic acid moiety can undergo standard transformations such as esterification, amide bond formation, and reduction to an alcohol.

  • The methyl ester group can be hydrolyzed to the corresponding dicarboxylic acid or can be involved in reactions such as transesterification.

  • The cyclopentane scaffold provides a rigid framework that can be further functionalized.

Potential Applications in Drug Discovery

Cyclopentane derivatives are frequently employed in drug design to enhance pharmacokinetic properties and to act as bioisosteres for other cyclic systems.[1] While no specific biological activity has been reported for 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid, its structure suggests potential as a building block for:

  • Prostaglandin Analogues: The cyclopentane core is central to the structure of prostaglandins.[1] This molecule could serve as a starting point for the synthesis of novel prostaglandin analogues with potential applications in treating inflammation, pain, and glaucoma.

  • Enzyme Inhibitors: The carboxylic acid functionality can act as a key binding element to the active sites of various enzymes. The overall structure could be elaborated to target proteases, kinases, or other enzymes implicated in disease.

  • Scaffolds for Combinatorial Chemistry: The two distinct functional groups allow for orthogonal chemical modifications, making it a suitable scaffold for the generation of compound libraries for high-throughput screening.[6]

Predicted Spectroscopic Data

While experimental spectra are not available, the expected spectroscopic data can be predicted based on the chemical structure.

Table 2: Predicted Spectroscopic Data

Technique Expected Key Signals
¹H NMR - Singlet around 3.7 ppm (3H, -OCH₃) - Triplets around 2.3-2.5 ppm (4H, -CH₂-CH₂-COOH and -CH₂-C-) - Multiplets around 1.5-1.8 ppm (8H, cyclopentane ring protons) - Broad singlet for the carboxylic acid proton (>10 ppm, -COOH)
¹³C NMR - Signal around 178-182 ppm (-COOH) - Signal around 172-175 ppm (-COOCH₃) - Signal around 52 ppm (-OCH₃) - Signals for the quaternary carbon and various -CH₂- groups of the cyclopentane ring and propanoic acid chain between 25-45 ppm
FT-IR (cm⁻¹) - Broad O-H stretch from 2500-3300 (carboxylic acid) - Sharp C=O stretch around 1735 (ester) - C=O stretch around 1710 (carboxylic acid) - C-O stretches from 1100-1300

Safety and Handling

Based on compounds with similar functional groups, 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid should be handled with care in a well-ventilated laboratory fume hood.[7] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It may cause skin and eye irritation.[7][8]

Conclusion

3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid is a chemically interesting molecule with significant potential as a versatile building block in organic synthesis. While detailed experimental data is currently sparse, its structural features, particularly the geminally disubstituted cyclopentane ring, make it a valuable target for synthetic chemists. The proposed synthetic route offers a practical approach to its preparation, opening the door for its exploration in medicinal chemistry and materials science. Further research into the synthesis and applications of this and related compounds is warranted to fully unlock their potential.

References

  • PubChemLite. 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid. [Link]

  • Schaefer, J. P.; Bloomfield, J. J. The Dieckmann Condensation. Organic Reactions. 1967 , 15, 1-203. [Link]

  • Wikipedia. Dieckmann condensation. [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. [Link]

  • Organic Chemistry Portal. Cyclopentanone synthesis. [Link]

  • Chemistry LibreTexts. 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. [Link]

  • Google Patents.
  • NC State University Libraries. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry. [Link]

  • ResearchGate. Table 3 13 C NMR (125 MHz) spectral data of compounds 9−15. [Link]

  • PrepChem.com. Synthesis of 3-(m-methoxyphenyl)propionic acid. [Link]

  • LookChem. 3-Cyclopentylpropionic acid. [Link]

  • Chemistry Steps. Michael Addition Reaction Mechanism. [Link]

  • Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. [Link]

  • EPA. 3-(Methoxycarbonyl)cyclobutane-1-carboxylic acid Properties. [Link]

  • Homi Bhabha National Institute. MICHAEL ADDITION REACTION FOR THE SYNTHESIS OF FUNCTIONALIZED ORGANIC MOLECULES AND THEIR APPLICATIONS. [Link]

  • Synthonix. 3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid - [M47038]. [Link]

  • SpectraBase. 3-Cyclopentylpropionic acid, 2-methoxyethyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

  • Organic Syntheses. cyclopropanecarboxylic acid. [Link]

  • PubChemLite. 3-cyclopentyl-3-({[(9h-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid. [Link]

  • Google Patents. DE2426912A1 - PROCESS FOR THE PRODUCTION OF 3-CYCLOPENTYL-PROPIONIC ACID.
  • Google Patents. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
  • Google Patents. CN103333070B - Preparation method of cyclopentanone-2-carboxylic acid methyl ester.
  • ACS Publications. Synthesis of Chiral Cyclopentenones. [Link]

  • Wiley Online Library. Wacker Oxidation of Methylenecyclobutanes: Scope and Selectivity in an Unusual Setting. [Link]

  • J-STAGE. A Convenient One-Pot Synthesis of Quaternary a-Methoxy- and a-Hydroxycarboxylic Acids. [Link]

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Sources

Thermodynamic Stability and Intramolecular Cyclization Dynamics of 3-[1-(methoxycarbonyl)cyclopentyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, understanding the thermodynamic stability of highly functionalized pharmaceutical intermediates is critical for preventing yield loss, degradation, and impurity formation. 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid is a complex gem-disubstituted cyclopentane derivative. Its primary degradation pathway is not standard ester hydrolysis, but rather a highly favored intramolecular transesterification that yields a spirocyclic glutaric anhydride.

This whitepaper provides an in-depth technical analysis of the thermodynamic forces driving this cyclization, specifically focusing on the Thorpe-Ingold effect, and outlines self-validating analytical workflows to precisely measure and mitigate this degradation pathway during drug development.

Structural Thermodynamics and the Thorpe-Ingold Effect

The structural hallmark of 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid is its quaternary C1 carbon, which simultaneously bears a methoxycarbonyl group (methyl ester) and a propanoic acid chain. This spatial arrangement primes the molecule for an intramolecular reaction between the nucleophilic carboxylic acid and the electrophilic ester carbonyl.

The resulting cyclization expels methanol and forms an 8-oxaspiro[4.5]decane-7,9-dione derivative (a 6-membered spirocyclic glutaric anhydride). In an unsubstituted acyclic system, the formation of a 6-membered anhydride is an equilibrium process that often favors the open-chain state due to the high entropic penalty (


) of ring closure. However, in this molecule, the thermodynamic landscape is inverted due to the Thorpe-Ingold effect  (gem-dialkyl effect) 1.

This phenomenon operates via two distinct mechanistic drivers:

  • Angle Compression: The steric bulk of the cyclopentyl ring compresses the internal C-C-C bond angle between the reacting appendages. This physical compression forces the ester and acid groups into closer proximity than would be observed in a standard sp³ hybridized system 2.

  • Reactive-Rotamer Effect: The geminal substitution severely restricts the conformational degrees of freedom of the propanoic acid chain. By pre-organizing the molecule into a folded conformation, the entropic cost of reaching the transition state is drastically reduced 1.

Equilibrium Open Open-Chain Monoester (High Entropy, High Enthalpy) Transition Tetrahedral Intermediate (Angle Compression) Open->Transition Intramolecular Attack (Thorpe-Ingold Assisted) Closed Spirocyclic Anhydride + MeOH (Thermodynamic Sink) Transition->Closed Elimination of Methanol Closed->Open Hydrolysis (Slow)

Thermodynamic equilibrium between the open-chain monoester and the spirocyclic anhydride.

Degradation Pathways: Kinetic vs. Thermodynamic Control

In aqueous or protic environments, one might intuitively expect standard ester hydrolysis to dominate, yielding a dicarboxylic acid. However, the effective molarity of the intramolecular carboxylic acid group is astronomically high. Consequently, intramolecular cyclization outcompetes intermolecular hydrolysis by several orders of magnitude.

Once the spirocyclic anhydride is formed, it exhibits remarkable kinetic stability against solvolysis. The bulky equatorial-like projection of the cyclopentyl ring sterically shields the anhydride carbonyls from nucleophilic attack by water or alcohols. This steric hindrance effectively shuts down the reverse hydrolysis reaction, locking the molecule into the anhydride form as a thermodynamic sink 3.

Table 1: Comparative Thermodynamic Parameters for Anhydride Cyclization (298 K)
Molecular SystemRelative Rate of Cyclization (

)
Equilibrium Constant (

)

(kcal/mol)
Primary Driving Force
Glutaric Acid Monoester (Unsubstituted)1

+4.1N/A (Open chain favored)
3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid


-2.8Enthalpic & Entropic (Thorpe-Ingold)

Data represents generalized thermodynamic shifts observed in gem-disubstituted glutaric systems.

Analytical Workflows for Stability Assessment

To accurately assess the stability of this intermediate, analytical protocols must account for both solid-state thermal degradation and solution-state kinetics. The following self-validating workflows ensure that thermodynamic data is rigorously cross-verified.

Workflow Sample 3-[1-(methoxycarbonyl)cyclopentyl] propanoic acid Thermal Solid-State Thermal Analysis (DSC / TGA) Sample->Thermal Heat Solution Solution-State Kinetics (LC-MS / IMC) Sample->Solution Solvate Data Thermodynamic Profiling (ΔG, ΔH, ΔS) Thermal->Data Heat Flow & Mass Loss Solution->Data Degradation Kinetics

Comprehensive analytical workflow for assessing the thermodynamic stability of the intermediate.

Protocol 1: Solid-State Thermal Analysis (DSC/TGA)

This protocol determines the thermal activation barrier for solid-state cyclization.

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of the compound into a pin-holed aluminum pan.

    • Causality: The pin-hole is critical. It allows the evolved methanol to escape during cyclization. If a hermetically sealed pan were used, the trapped methanol would pressurize the system and shift the equilibrium backward via Le Chatelier's principle, artificially inflating the apparent stability of the molecule.

  • Instrument Calibration: Calibrate the Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA) using an indium standard to ensure precise heat flow and temperature measurements.

  • Thermal Profiling: Heat the sample from 25 °C to 250 °C at a ramp rate of 10 °C/min under a dry nitrogen purge (50 mL/min).

  • Data Interpretation: Monitor the TGA for a distinct mass loss corresponding to the molecular weight of methanol (approx. 13% of the total mass). Correlate this mass loss with an endothermic peak on the DSC thermogram, which represents the enthalpy of the intramolecular transesterification and subsequent vaporization of methanol.

Protocol 2: Solution-State Kinetics via Isothermal Microcalorimetry (IMC) and LC-MS

This protocol establishes the thermodynamic parameters (


, 

) of the cyclization in solution, using orthogonal validation to ensure data integrity.
  • Solvent Selection & Equilibration: Dissolve the compound in an anhydrous process-relevant solvent (e.g., acetonitrile) to a concentration of 10 mM. Equilibrate the IMC ampoules at 40 °C.

    • Causality: 40 °C provides sufficient thermal energy to observe the degradation kinetics within a practical timeframe (accelerated stability) without inducing immediate, uncontrollable cyclization.

  • Heat Flow Measurement: Insert the sample ampoule into the microcalorimeter and record the heat flow (

    
    ) continuously for 72 hours.
    
    • Causality: IMC detects the minute heat flow of the cyclization reaction in real-time, allowing for the calculation of the reaction rate constant (

      
      ) without perturbing the system.
      
  • Orthogonal LC-MS Validation: Aliquot samples at

    
    , 24, 48, and 72 hours. Quench the reaction by rapid cooling to 4 °C and analyze via LC-MS (ESI+).
    
  • Chromatographic Analysis: Track the disappearance of the parent mass

    
     and the appearance of the spirocyclic anhydride mass 
    
    
    
    . Integrate the peaks to determine the exact extent of conversion. This mass-balance data self-validates the integrated heat flow obtained from the IMC.

Implications for Drug Development and Storage

Because the cyclization of 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid is thermodynamically favored, kinetic stabilization is the only viable strategy for preserving the open-chain monoester during drug development.

  • Storage Conditions: The intermediate must be stored under strictly anhydrous conditions at sub-ambient temperatures (e.g., -20 °C) to kinetically freeze the molecule and prevent the activation energy barrier for cyclization from being breached.

  • Formulation & Process Chemistry: Avoid prolonged exposure to mild acids or bases during downstream processing, as these act as catalysts that lower the activation energy for the tetrahedral intermediate, rapidly accelerating the collapse into the spirocyclic thermodynamic sink.

References

  • Title: gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications Source: Chemical Reviews URL
  • Source: Chem-Station Int. Ed.
  • Title: The Thorpe-Ingold Effect in Glutarimide Derivatives.

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safety data sheet (SDS) and handling precautions for 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development and organic synthesis increasingly rely on complex, structurally constrained building blocks, the safe handling of novel bifunctional intermediates becomes paramount. 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid (PubChem CID: 53429177) is a highly specialized aliphatic compound featuring both a carboxylic acid moiety and a methyl ester appended to a lipophilic cyclopentyl core[1].

This whitepaper provides an authoritative, in-depth guide to the Safety Data Sheet (SDS) parameters, toxicological mechanisms, and experimental handling precautions for this compound. Designed for researchers and application scientists, this guide bypasses generic safety advice to focus on the causality of the molecule’s hazards and establishes self-validating protocols to ensure absolute laboratory safety and chemical integrity.

Physicochemical Profiling & Hazard Causality

To handle a chemical safely, one must understand the molecular logic that dictates its behavior. The dual functionality of 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid creates a bimodal reactivity profile. The carboxylic acid acts as a hydrogen-bond donor and mild proton source, while the methyl ester is an electrophilic center susceptible to nucleophilic attack. Furthermore, the cyclopentyl ring enhances the molecule's lipophilicity, significantly altering its dermal penetration kinetics compared to simple aliphatic acids.

According to the, understanding these physicochemical properties is the first step in predicting exposure risks.

Table 1: Physicochemical & Predictive Hazard Data
ParameterValue / DescriptorCausality / Handling Implication
Molecular Formula C10H16O4Bifunctional nature requires orthogonal stability considerations during storage and reaction.
Monoisotopic Mass 200.10486 Da[1]Low molecular weight increases the potential for aerosolization if handled as a lyophilized powder.
Functional Groups Carboxylic Acid, Methyl Ester, CyclopentylAcidic (mildly corrosive), hydrolyzable (pH sensitive), and lipophilic (enhanced skin permeation).
Predicted pKa ~4.5 - 5.0Weak acid; requires rigorous buffering in aqueous biological assays to prevent localized pH drops.

GHS Classification & Toxicological Mechanisms

Because specific empirical in vivo toxicological data for novel intermediates is often sparse, we must derive the Globally Harmonized System (GHS) classifications from structural analogues and functional group heuristics, in compliance with the .

Table 2: GHS Hazard Classification Profile
Hazard ClassCategoryH-StatementMechanistic Causality
Skin Irritation Category 2H315: Causes skin irritationThe lipophilic cyclopentyl core facilitates lipid bilayer penetration, allowing the acidic moiety to protonate cellular proteins.
Eye Irritation Category 2AH319: Causes serious eye irritationDirect contact with the corneal epithelium causes rapid localized pH shifts, leading to protein denaturation.
STOT - Single Exposure Category 3H335: May cause respiratory irritationInhalation of aerosolized particulates irritates the mucosal membranes of the upper respiratory tract.

Chemical Reactivity & Stability

The most significant risk when handling 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid is unintentional degradation, which not only compromises experimental integrity but can also generate hazardous byproducts.

The methyl ester is highly susceptible to base-catalyzed saponification. If exposed to strong aqueous bases (pH > 9), the ester rapidly hydrolyzes to form a dicarboxylic acid salt. Conversely, exposure to strong oxidizers can lead to exothermic oxidative cleavage.

Reactivity cluster_0 Degradation Pathways A 3-[1-(methoxycarbonyl)cyclopentyl] propanoic acid B Aqueous Base (pH > 9) A->B Exposure C Strong Oxidizers A->C Exposure D Saponification (Dicarboxylic Acid Salt) B->D Nucleophilic Acyl Substitution E Oxidative Cleavage (Exothermic) C->E Radical/Oxidative Breakdown

Fig 1. Chemical reactivity and primary degradation pathways of the bifunctional compound.

Experimental Handling Workflows

To ensure both operator safety and chemical integrity, standard operating procedures must be replaced with self-validating protocols . The following workflow details the preparation of a standard stock solution, ensuring that the compound does not undergo transesterification or hydrolysis during handling.

Protocol 1: Self-Validating Preparation of a 10 mM Stock Solution

Causality Focus: Alcohols (e.g., methanol, ethanol) can induce transesterification of the methyl ester if catalyzed by trace impurities. Therefore, an anhydrous, aprotic solvent must be used.

  • Environmental Control : Conduct all weighing inside a Class II biological safety cabinet or a dedicated powder-weighing fume hood to prevent inhalation of aerosolized particles (mitigating H335 risks).

  • Gravimetric Dispensing : Weigh the precise mass of the compound using an analytical balance. Use anti-static spatulas to prevent powder dispersion.

  • Aprotic Solvation : Dissolve the compound in anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile.

    • Causality: Anhydrous conditions prevent ambient moisture from initiating slow, acid-catalyzed hydrolysis of the methyl ester over extended storage periods.

  • Homogenization : Vortex the solution for 60 seconds until optically clear.

  • Self-Validation Step (Crucial) : Extract a 5 µL aliquot and perform a rapid Thin Layer Chromatography (TLC) or LC-MS analysis against a known standard.

    • Validation Logic: This step confirms the absence of the highly polar diacid degradation product. If a single peak/spot is observed, the protocol is validated, and the ester remains intact.

  • Storage : Aliquot into amber glass vials (to prevent photo-degradation) and store at -20°C.

Emergency Response & Decontamination

In the event of a spill, standard neutralization with strong bases (like NaOH) is strictly prohibited. Strong bases will cause rapid, exothermic saponification of the methyl ester, potentially generating heat, splattering, and secondary hazards.

Instead, a selective neutralization approach using a mild base must be employed. Sodium bicarbonate (NaHCO₃) selectively deprotonates the carboxylic acid (pKa ~4.8) without hydrolyzing the ester, allowing for controlled, non-exothermic neutralization. This aligns with standard safety recommendations from the.

Workflow S1 1. Spill Identification Assess Volume & Concentration S2 2. PPE Verification Nitrile Gloves, Goggles, Lab Coat S1->S2 S3 3. Containment Apply Inert Absorbent (Sand) S2->S3 S4 4. Selective Neutralization Apply Mild Base (NaHCO3) S3->S4 S5 5. Protocol Validation pH Swab Test (Target pH 6.5-7.5) S4->S5 S6 6. Safe Disposal Transfer to Hazardous Waste S5->S6

Fig 2. Self-validating spill response and selective neutralization workflow.

Protocol 2: Self-Validating Spill Response
  • Isolation : Evacuate non-essential personnel from the immediate vicinity.

  • PPE Verification : Ensure the use of nitrile gloves (minimum 0.11 mm thickness). Causality: Nitrile offers superior resistance to the lipophilic cyclopentyl core compared to standard latex, preventing dermal permeation.

  • Containment : Surround the spill with an inert absorbent material (e.g., vermiculite or dry sand). Do not use combustible absorbents like sawdust.

  • Selective Neutralization : Generously apply solid Sodium Bicarbonate (NaHCO₃) to the spill area. Wait for effervescence (CO₂ release) to cease, indicating the carboxylic acid has been neutralized.

  • Self-Validation Step : Swab the neutralized area with a moistened pH indicator strip.

    • Validation Logic: A pH reading between 6.5 and 7.5 validates that the acidic hazard has been entirely neutralized without creating a secondary caustic hazard.

  • Disposal : Sweep the neutralized matrix into a chemically resistant, sealable hazardous waste receptacle. Wash the underlying surface with copious amounts of soap and water.

References

  • PubChem (National Center for Biotechnology Information) . "3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid; CID: 53429177". PubChemLite. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA) . "Hazard Communication Standard: 29 CFR 1910.1200". United States Department of Labor. Available at:[Link]

  • European Chemicals Agency (ECHA) . "Guidance on Information Requirements and Chemical Safety Assessment". ECHA Europa. Available at:[Link]

  • American Chemical Society (ACS) . "Chemical Safety Manual and Resources". ACS Committee on Chemical Safety. Available at:[Link]

Sources

functional group analysis of 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Functional Group Profiling of 3-[1-(methoxycarbonyl)cyclopentyl]propanoic Acid: A Methodological Guide

Molecular Architecture & Analytical Strategy

The molecule 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid (C₁₀H₁₆O₄, MW: 200.23 g/mol ) presents a highly specific analytical challenge: the deconvolution of two distinct carbonyl environments within the same aliphatic framework. The structure consists of a hydrophobic cyclopentane core featuring a quaternary carbon (C1) that is 1,1-disubstituted with a sterically hindered methyl ester (-COOCH₃) and a flexible propanoic acid chain (-CH₂CH₂COOH).

As a Senior Application Scientist, the approach to characterizing this molecule cannot rely on a single technique. A multi-modal analytical strategy is required to achieve orthogonal validation. We must use vibrational spectroscopy (FT-IR) to assess bond strengths, nuclear magnetic resonance (NMR) to map atomic connectivity and symmetry, mass spectrometry (MS) for molecular weight confirmation, and self-validating wet chemical protocols to definitively prove chemical reactivity.

Spectroscopic Deconvolution: Causality in IR and NMR

FT-IR Spectroscopy: Vibrational Causality

In infrared spectroscopy, the presence of two carbonyl groups might initially suggest overlapping signals. However, their distinct local environments cause a diagnostic bifurcation in their stretching frequencies, a principle well-documented in[1].

  • The Carboxylic Acid (-COOH): In a non-polar or neat environment, carboxylic acids form stable, hydrogen-bonded dimers. This intermolecular hydrogen bonding withdraws electron density from the C=O bond, weakening its double-bond character and shifting its absorption to a lower frequency (~1710 cm⁻¹ ). Furthermore, the O-H stretch manifests as a massive, broad band from 3300 to 2500 cm⁻¹ , often obscuring the aliphatic C-H stretches.

  • The Methyl Ester (-COOCH₃): Lacking a hydrogen-bond donor, the ester carbonyl does not dimerize. Additionally, the inductive electron-withdrawing effect of the methoxy oxygen strengthens the C=O bond, pushing its stretching frequency higher to ~1740 cm⁻¹ . The ester is further confirmed by a strong, asymmetric C-O-C stretch around 1150 cm⁻¹ .

¹H and ¹³C NMR: Connectivity and Symmetry

NMR spectroscopy provides the definitive map of the molecule's connectivity[2]. The propanoic acid chain forms an isolated


 spin system. Because the C3 carbon of the propanoic chain is attached to the quaternary C1 of the cyclopentane ring, the protons on C2 and C3 only couple with each other, resulting in two distinct, clean triplets.

Crucially, the cyclopentane ring possesses a plane of symmetry bisecting the C3-C4 bond and passing through C1. This symmetry reduces the expected 10 carbon signals down to 8 distinct ¹³C signals .

Quantitative Data Summary

Analytical TechniqueTarget Functional GroupExpected Signal / ObservationDiagnostic Rationale
FT-IR Carboxylic Acid (-COOH)3300–2500 cm⁻¹ (broad)1710 cm⁻¹ (strong)Extensive H-bonded O-H stretch; dimerized C=O stretch weakens the bond.
FT-IR Methyl Ester (-COOCH₃)1740 cm⁻¹ (strong)1150 cm⁻¹ (strong)Non-H-bonded C=O stretch; C-O-C asymmetric stretch.
¹H NMR (CDCl₃)Carboxylic Acid (-COOH)δ 10.0–12.0 ppm (1H, br s)Highly deshielded acidic proton; broad due to rapid chemical exchange.
¹H NMR (CDCl₃)Methyl Ester (-COOCH₃)δ 3.65 ppm (3H, s)Deshielded by adjacent oxygen; no adjacent protons (singlet).
¹H NMR (CDCl₃)Propanoic Chain (-CH₂CH₂-)δ 2.30 ppm (2H, t, J=7.5Hz)δ 1.90 ppm (2H, t, J=7.5Hz)

spin system. C2 protons are more deshielded by the adjacent acid carbonyl.
¹³C NMR (CDCl₃)Both Carbonylsδ ~180 ppm (Acid)δ ~176 ppm (Ester)The acid carbonyl carbon is slightly more deshielded than the ester carbonyl.
ESI-MS (Neg)Carboxylic Acid (-COOH)m/z 199.2 [M-H]⁻Soft ionization (ESI) prevents ring fragmentation; selective deprotonation of the acid.

Self-Validating Wet Chemical Protocols

Instrumental data must be grounded by physical chemical reactivity. The following protocols, adapted from the standards in [3], are designed as self-validating systems to prevent false positives.

Protocol A: Bicarbonate Effervescence Test (Target: Carboxylic Acid)
  • Causality: Carboxylic acids (pKa ~4.5) are sufficiently acidic to protonate the bicarbonate anion, generating unstable carbonic acid which rapidly decomposes into water and CO₂ gas. Esters do not react under these mild conditions.

  • Step-by-Step:

    • Dissolve 50 mg of the analyte in 1 mL of methanol (required due to the lipophilic cyclopentyl core).

    • Add 1 mL of saturated aqueous NaHCO₃ solution dropwise.

    • Observe for immediate effervescence (CO₂ gas evolution).

  • Self-Validation Mechanism: Simultaneously run a negative control (pure methyl acetate) and a positive control (propanoic acid). Effervescence exclusively in the analyte and positive control confirms the acid moiety, proving the ester does not spontaneously hydrolyze to give a false positive.

Protocol B: Ferric Hydroxamate Test (Target: Methyl Ester)
  • Causality: Esters undergo nucleophilic acyl substitution with hydroxylamine in alkaline conditions to form a hydroxamic acid. Upon acidification and the addition of Fe(III), a highly colored, bidentate ferric hydroxamate complex is formed.

  • Step-by-Step:

    • Dissolve 50 mg of the analyte in 1 mL of ethanol.

    • Add 1 mL of 0.5 M hydroxylamine hydrochloride in ethanol, followed by 0.5 mL of 6 M NaOH. Note: Excess NaOH is critical here to both catalyze the ester attack and neutralize the molecule's free carboxylic acid.

    • Heat gently in a water bath (60°C) for 5 minutes.

    • Cool to room temperature, then carefully acidify with 2 M HCl until the pH is ~3 (verify with pH paper).

    • Add 1-2 drops of 5% FeCl₃ solution. Observe the formation of a deep burgundy/magenta color.

  • Self-Validation Mechanism: The precise acidification in Step 4 is the validation key. If the solution remains too basic, the addition of FeCl₃ will precipitate rust-brown Fe(OH)₃, masking the result. If it is too acidic, the hydroxamate complex will be destroyed. Proper pH control ensures the magenta color is exclusively due to the ester-derived hydroxamate.

Logical Workflow Diagram

G Start 3-[1-(methoxycarbonyl)cyclopentyl] propanoic acid IR FT-IR Spectroscopy Start->IR NMR NMR Spectroscopy Start->NMR WetChem Wet Chemical Profiling Start->WetChem IR_Acid Broad O-H (3300-2500 cm⁻¹) C=O (1710 cm⁻¹) IR->IR_Acid Acid Moiety IR_Ester C=O (1740 cm⁻¹) C-O (1150 cm⁻¹) IR->IR_Ester Ester Moiety NMR_Acid 1H: 10-12 ppm (-COOH) 13C: ~180 ppm NMR->NMR_Acid Acid Moiety NMR_Ester 1H: ~3.6 ppm (-OCH3) 13C: ~176 ppm, ~51 ppm NMR->NMR_Ester Ester Moiety Wet_Acid NaHCO3 Test (CO2 Evolution) WetChem->Wet_Acid Acid Moiety Wet_Ester Hydroxamate Test (Magenta Complex) WetChem->Wet_Ester Ester Moiety

Caption: Orthogonal analytical workflow for the functional group deconvolution of the target molecule.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2013). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[Link]

Sources

Unlocking the Pharmacological Potential of 3-[1-(Methoxycarbonyl)cyclopentyl]propanoic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic deployment of conformationally restricted scaffolds is paramount for achieving high target affinity and selectivity. The compound 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid and its derivatives represent a highly versatile, gem-disubstituted cycloalkane building block. By leveraging orthogonal functional groups (an ester and a carboxylic acid) anchored to a rigid cyclopentyl core, this scaffold serves as a critical intermediate in the synthesis of potent enzyme inhibitors and macrocyclic protein-protein interaction (PPI) modulators.

This technical whitepaper explores the structural rationale behind this scaffold, its primary biological targets, and the self-validating experimental methodologies required to accurately quantify its biological activity.

Structural Rationale: The Thorpe-Ingold Effect in Drug Design

The pharmacological value of 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid lies in its 1,1-disubstituted cyclopentane ring. When an acyclic chain is constrained by a geminal dialkyl substitution (in this case, the cyclopentyl ring), the bond angle between the reactive substituents is compressed. This phenomenon, known as the Thorpe-Ingold effect (or gem-dialkyl effect), restricts the conformational freedom of the propanoic acid chain[1].

From a thermodynamic perspective, this pre-organization reduces the entropic penalty upon target binding[2]. In drug design, this rigidification is exploited to force the propanoic acid moiety into a specific trajectory, optimizing its interaction with target active sites or facilitating macrocyclization without the high activation energy typically required for flexible linear chains[1].

Primary Biological Targets and Mechanisms of Action

Depending on how the methoxycarbonyl and propanoic acid groups are functionalized, this scaffold exhibits potent biological activity across two distinct therapeutic domains.

Target A: Neutral Endopeptidase (NEP / Neprilysin) Inhibition

NEP is a zinc-dependent metalloprotease responsible for the degradation of endogenous vasodilatory peptides, such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP)[3]. Inhibiting NEP is a validated clinical strategy for treating heart failure and hypertension.

When the methoxycarbonyl group is hydrolyzed to a free carboxylic acid, the resulting di-acid derivative acts as a potent NEP inhibitor. The mechanism is highly specific:

  • Zinc-Binding Group (ZBG): The propanoic acid chain acts as a bidentate ligand, coordinating the catalytic

    
     ion in the NEP active site.
    
  • S1' Subsite Occupation: The lipophilic cyclopentyl ring perfectly fills the hydrophobic S1' pocket of the enzyme, displacing water and driving binding affinity through the hydrophobic effect.

NEP_Pathway ANP Natriuretic Peptides (ANP/BNP) NEP Neprilysin (NEP) Enzyme ANP->NEP Substrate Binding Vasodilation Vasodilation & Blood Pressure Drop ANP->Vasodilation Receptor Activation Fragments Inactive Peptides NEP->Fragments Degradation Inhibitor Cyclopentyl Derivatives Inhibitor->NEP Competitive Inhibition

Fig 1. Mechanism of NEP inhibition by cyclopentyl derivatives to promote vasodilation.

Target B: IL-17 Protein-Protein Interaction Modulation

Interleukin-17 (IL-17) is a pro-inflammatory cytokine implicated in autoimmune diseases like psoriasis and ankylosing spondylitis. Recent advancements have utilized the 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid scaffold as a rigid linker to synthesize macrocyclic compounds that disrupt the IL-17A/IL-17RA interaction[4]. The cyclopentyl core provides the exact spatial geometry required to bridge two distinct binding epitopes on the IL-17A dimer surface, preventing receptor engagement.

Experimental Methodologies: Self-Validating Workflows

To ensure scientific integrity and eliminate false positives, the biological activity of these derivatives must be evaluated using orthogonal, self-validating assays. As an application scientist, I mandate the following protocols to establish true causality between compound concentration and target modulation.

Protocol 1: FRET-Based NEP Enzymatic Inhibition Assay

We utilize a continuous kinetic Fluorescence Resonance Energy Transfer (FRET) assay rather than an endpoint assay. By monitoring the initial velocity (


) of the reaction, we eliminate artifacts caused by compound precipitation or inner-filter fluorescence quenching.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 0.05% Tween-20,

    
    
    
    
    
    ). The inclusion of Tween-20 prevents non-specific compound aggregation.
  • Enzyme Incubation: Dilute recombinant human NEP to a final concentration of 0.5 nM. Add

    
     of NEP to a 384-well black microplate.
    
  • Compound Addition: Dispense

    
     of the cyclopentyl derivative (10-point dose-response, 1:3 serial dilution in DMSO) using acoustic liquid handling. Incubate for 30 minutes at 37°C to allow equilibrium binding.
    
  • Substrate Initiation: Add

    
     of the fluorogenic substrate Mca-RPPGFSAFK(Dnp)-OH (final concentration 
    
    
    
    ).
  • Kinetic Readout: Immediately read fluorescence (Ex: 320 nm, Em: 405 nm) every 60 seconds for 30 minutes. Calculate

    
     using the slope of the linear phase (
    
    
    
    ).
Protocol 2: AlphaLISA IL-17A/IL-17RA Binding Assay

For evaluating the macrocyclic derivatives against IL-17, we deploy AlphaLISA. We choose this over traditional ELISA because its homogeneous, wash-free nature prevents the dissociation of low-affinity, transient PPI complexes during wash steps, capturing true equilibrium thermodynamics.

Step-by-Step Methodology:

  • Protein-Compound Incubation: In a 384-well OptiPlate, mix

    
     of recombinant human IL-17A (1 nM final) with 
    
    
    
    of the test derivative. Incubate for 60 minutes at room temperature (RT).
  • Receptor Addition: Add

    
     of biotinylated IL-17RA (3 nM final). Incubate for 30 minutes at RT.
    
  • Acceptor Bead Addition: Add

    
     of Anti-IL-17A conjugated AlphaLISA Acceptor beads (
    
    
    
    final). Incubate for 60 minutes in the dark.
  • Donor Bead Addition: Add

    
     of Streptavidin-coated Donor beads (
    
    
    
    final) under subdued lighting. Incubate for 30 minutes.
  • Readout: Excite the plate at 680 nm and read emission at 615 nm. A decrease in signal indicates successful disruption of the PPI by the cyclopentyl derivative.

AlphaLISA_Workflow Step1 Step 1: Compound Incubation Incubate derivative with IL-17A Step2 Step 2: Receptor Addition Add Biotinylated IL-17RA Step1->Step2 Step3 Step 3: Bead Addition Add Anti-IL-17A Acceptor & Streptavidin Donor Beads Step2->Step3 Step4 Step 4: Excitation & Readout Excite at 680 nm, Read at 615 nm Step3->Step4

Fig 2. Step-by-step AlphaLISA workflow for evaluating IL-17A/IL-17RA PPI modulation.

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

The biological activity of the scaffold is highly dependent on the functionalization of the R1 (Position 1 ester) and R2 (propanoic chain) groups. The table below summarizes the divergent SAR profiles of representative derivatives.

Compound IDR1 Modification (Position 1)R2 Modification (Propanoic Chain)NEP

(nM)
IL-17 AlphaLISA

(µM)
LogP
Cpd-01 Methoxycarbonyl (-COOMe)Free Acid (-COOH)12.4>502.1
Cpd-02 Carboxylic Acid (-COOH)Free Acid (-COOH)4.8 >501.2
Cpd-03 Methoxycarbonyl (-COOMe)Macrocyclic Peptidomimetic Linker>10,0000.85 3.4
Cpd-04 tert-Butoxycarbonyl (-COOtBu)Free Acid (-COOH)45.2>503.8

Data Interpretation: The data clearly demonstrates that for NEP inhibition, a free propanoic acid (Cpd-01, Cpd-02) is strictly required to coordinate the active site zinc, with the di-acid (Cpd-02) showing peak potency. Conversely, when the propanoic acid is consumed to form a macrocyclic linker (Cpd-03), NEP activity is completely abolished, but the compound gains significant potency as an IL-17 PPI disruptor[4].

References

  • [1] Definition - Denmark Group (Jung, M. E.; Piizzi, G. Chem. Rev. 2005, 105, 1735). University of Illinois. Available at:

  • [3] US20040192584A1 - Combination of an aldosterone receptor antagonist and a neutral endopeptidase inhibitor. Google Patents. Available at:

  • [4] US20150005319A1 - Macrocyclic compounds for modulating IL-17. Google Patents. Available at:

  • [2] Thorpe-Ingold Effect. Chem-Station Int. Ed. Available at:

Sources

Methodological & Application

Application Note: 3-[1-(Methoxycarbonyl)cyclopentyl]propanoic Acid as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the transition from flat, two-dimensional aromatic rings to three-dimensional,


-rich architectures is a proven strategy to improve pharmacokinetic properties and target specificity. 3-[1-(Methoxycarbonyl)cyclopentyl]propanoic acid  is a highly specialized, bifunctional intermediate that serves as a cornerstone for synthesizing two critical pharmaceutical scaffolds: conformationally restricted 

-amino acids (gabapentinoids) and spirocyclic lactams (2-azaspiro[1]nonanes).

This application note provides a comprehensive, field-proven guide to leveraging this intermediate. By exploiting orthogonal reactivity and thermodynamic principles, researchers can sequentially access both GABA analogues and spirocyclic frameworks with high atom economy and scalability.

Chemical Rationale & Structural Advantages

The structural brilliance of 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid lies in its geminal disubstitution at the


 position of the cyclopentane ring.
  • The Thorpe-Ingold Effect: The bulky cyclopentyl ring compresses the internal bond angle between the methoxycarbonyl group and the propanoic acid chain. This spatial proximity kinetically and thermodynamically favors intramolecular reactions, dramatically accelerating lactamization to form spirocyclic systems.

  • Orthogonal Reactivity: The molecule features a free carboxylic acid and a methyl ester. The free acid can be selectively activated (e.g., via acyl azide formation) while the ester remains inert, allowing for precise, stepwise functionalization without the need for complex protection/deprotection schemes.

  • Pharmacological Relevance: Modifying this intermediate into a

    
    -disubstituted 
    
    
    
    -amino acid restricts backbone torsion angles to the gauche conformation, which enhances peptide crystallinity and target binding affinity[2]. Such constrained GABA analogues are highly effective in targeting the
    
    
    subunit of voltage-gated calcium channels for the treatment of neuropathic pain[3],[4]. Furthermore, cyclizing these structures yields spiro[1]nonane scaffolds, which are increasingly utilized to improve metabolic stability and three-dimensionality (
    
    
    fraction) in novel drug discovery[5].

Synthetic Workflows

The synthetic utility of the core intermediate diverges sequentially into two high-value scaffolds. Step 1 utilizes a Curtius rearrangement to convert the propanoic acid moiety into a Boc-protected amine, yielding a Gabapentinoid scaffold. Step 2 involves the deprotection of this amine followed by a base-mediated intramolecular cyclization to yield the 2-azaspiro[1]nonan-3-one scaffold.

G A 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid (Starting Material) B Curtius Rearrangement (DPPA, Et3N, t-BuOH) A->B Step 1: Amination C Boc-Protected γ-Amino Ester (Gabapentinoid Scaffold) B->C D Deprotection & Lactamization (TFA, then Et3N, Heat) C->D Step 2: Cyclization E 2-Azaspiro[4.4]nonan-3-one (Spirocyclic Scaffold) D->E

Figure 1: Sequential synthesis of GABA analogues and spirocyclic scaffolds from the core intermediate.

Experimental Protocols

As a self-validating system, the following protocols integrate necessary analytical checkpoints to ensure reaction integrity and safety.

Protocol 1: Synthesis of the Gabapentinoid Scaffold via Curtius Rearrangement

Target: Methyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)cyclopentane-1-carboxylate

Causality & Design: We utilize Diphenylphosphoryl azide (DPPA) instead of sodium azide (


). DPPA allows for a concerted, one-pot rearrangement that avoids the isolation of highly explosive acyl azide intermediates. 

-Butanol (

-BuOH) serves a dual purpose as both the solvent and the trapping nucleophile for the transient isocyanate.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid (1.0 equiv, 10 mmol) in anhydrous toluene (40 mL) and anhydrous

    
    -BuOH (20 mL).
    
  • Activation: Add triethylamine (

    
    , 1.2 equiv, 12 mmol) and stir at room temperature for 10 minutes.
    
  • Rearrangement: Dropwise, add DPPA (1.1 equiv, 11 mmol) via syringe over 15 minutes. Caution: Vigorous nitrogen gas evolution will occur.

  • Heating: Attach a reflux condenser and gradually heat the reaction mixture to 80 °C for 8 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). Stain with ninhydrin (heat required); the product will appear as a distinct spot. For absolute validation, run an IR spectrum of an aliquot: the disappearance of the broad carboxylic acid stretch (3300–2500 cm⁻¹) and the absence of a sharp isocyanate peak (~2250 cm⁻¹) confirms complete trapping.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and wash sequentially with 5% aqueous citric acid (2 × 30 mL), saturated

    
     (2 × 30 mL), and brine (30 mL).
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. Purify via flash column chromatography to yield the Boc-protected 
    
    
    
    -amino ester.
Protocol 2: Synthesis of the Spirocyclic Scaffold via Lactamization

Target: 2-Azaspiro[1]nonan-3-one

Causality & Design: The formation of the


-lactam (5-membered ring) is highly favored due to the Thorpe-Ingold effect exerted by the cyclopentane ring. Trifluoroacetic acid (TFA) is used to cleanly cleave the Boc group. Subsequent neutralization with 

frees the primary amine, which immediately undergoes intramolecular nucleophilic acyl substitution at the adjacent methyl ester upon gentle heating.

Step-by-Step Methodology:

  • Deprotection: Dissolve the Boc-protected ester from Protocol 1 (5 mmol) in anhydrous

    
     (15 mL). Cool to 0 °C and add TFA (5 mL) dropwise. Stir for 2 hours at room temperature.
    
  • Concentration: Remove volatiles in vacuo. Co-evaporate with toluene (3 × 10 mL) to remove residual TFA, yielding the amine trifluoroacetate salt.

  • Cyclization: Dissolve the crude salt in anhydrous methanol (20 mL). Add

    
     (3.0 equiv, 15 mmol) to basify the solution.
    
  • Heating: Heat the mixture to reflux (65 °C) for 12 hours. The spatial proximity of the amine and the methyl ester drives the rapid extrusion of methanol to form the spiro-lactam.

  • Validation Checkpoint: Analyze via LC-MS. The successful cyclization is marked by the loss of methanol (-32 Da) from the free amine mass, and IR spectroscopy will show a shift from an ester carbonyl (~1735 cm⁻¹) to a characteristic lactam carbonyl (~1690 cm⁻¹).

  • Workup: Concentrate the mixture, dissolve in

    
     (30 mL), wash with water and brine, dry over 
    
    
    
    , and concentrate to yield the pure 2-azaspiro[1]nonan-3-one scaffold.

Quantitative Data & Analysis

Table 1: Optimization of Curtius Rearrangement Conditions

Reagent System Temperature Time Yield (%) Causality / Observation

|


, 

,

-BuOH | 0 °C to 80 °C | 12 h | 45% | Formation of hazardous acyl azide; poor conversion and side-product formation. | | DPPA,

,

-BuOH
| 80 °C | 8 h | 88% | Safe, one-pot concerted rearrangement; optimal trapping by

-BuOH.
| | DPPA, DIPEA,

-BuOH | 80 °C | 8 h | 85% | Comparable yield;

preferred for easier removal during aqueous workup. |

Table 2: Physicochemical Properties: Flat vs. Spirocyclic Scaffolds

Property Flat Aromatic (e.g., Benzene) Spirocyclic (e.g., Spiro[1]nonane) Impact on Drug Development

| Fraction


 (

)
| 0.0 | 1.0 | Higher

correlates directly with improved clinical success and aqueous solubility. | | Conformational Flexibility | Rigid, planar | Restricted, 3D vector projection | Enhanced target specificity; significantly reduced off-target promiscuity. | | Metabolic Stability | Susceptible to CYP-mediated oxidation | High resistance to aromatic hydroxylation | Longer half-life; improved and predictable pharmacokinetic profile. |

References

[3] A nitric oxide (NO)-releasing derivative of gabapentin, NCX 8001, alleviates neuropathic pain-like behavior after spinal cord and peripheral nerve injury. PMC (nih.gov). URL: [Link]

[4] Prodrugs of GABA analogs, compositions and uses thereof (US6818787B2). Google Patents. URL:

[5] Practical Synthesis of Enantiopure Spiro[1]nonane C-(2'-Deoxy)ribonucleosides. The Journal of Organic Chemistry - ACS Publications. URL: [Link]

[2] Gabapentin: A Stereochemically Constrained γ Amino Acid Residue in Hybrid Peptide Design. Accounts of Chemical Research - ACS Publications. URL: [Link]

Sources

Application Note: Peptide Coupling Strategies for 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid

[1][2][3]

Executive Summary & Molecule Analysis

3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid (MCP-Acid) is a specialized bifunctional building block.[1][2][3] Its structure features a carboxylic acid tethered by an ethyl linker to a quaternary cyclopentyl carbon, which also bears a methyl ester.[3]

Structural Challenges[2][3]
  • Quaternary Center Sterics: While the reactive carboxylic acid is separated from the quaternary center by two carbons (

    
    ), the gem-disubstituted cyclopentyl ring imposes conformational rigidity.[2][3] This can reduce the degrees of freedom for the transition state, slowing down intermolecular attack by bulky amines.[2][3]
    
  • Chemoselectivity (Ester vs. Acid): The molecule contains a methyl ester.[3] While less reactive than an activated ester, it poses a risk of glutarimide formation (6-membered imide ring) if the newly formed amide nitrogen attacks the proximal ester under basic conditions or high temperatures.[3]

  • Cyclization Risk: Activation of the carboxylic acid can lead to intramolecular attack by the ester carbonyl oxygen or methoxy group, potentially forming a cyclic anhydride-like species (glutaric anhydride derivative), which is a dead-end intermediate or leads to side products.[2][3]

Reagent Selection Matrix
ConstraintRecommended ReagentMechanism of ActionWhy?
Standard / Scalable T3P® (Propylphosphonic anhydride)Cyclic anhydride activationBest Balance. Low epimerization, easy aqueous workup, and the cyclic structure reduces the risk of intramolecular side-reactions compared to linear anhydrides.[1][2][3]
Hindered Amines HATU / DIPEAUronium/Guanidinium activationHigh Reactivity. The At-based leaving group (7-azabenzotriazole) accelerates coupling with unreactive amines, overcoming the steric drag of the quaternary center.[1][2][3]
Cost-Sensitive EDC · HCl / Oxyma PureCarbodiimide activationEconomical. Oxyma Pure replaces explosive HOBt, offering comparable rates and suppressing N-acylurea formation.[1][2][3]

Detailed Experimental Protocols

Protocol A: The "Green" Scalable Route (T3P)

Recommended for primary amines, anilines, and scale-up (>5g).[3]

Rationale: T3P (50% in EtOAc or DMF) is extremely mild.[3] It drives the reaction to completion without generating difficult-to-remove byproducts (byproduct is water-soluble methylphosphonic acid).[1][2][3]

Materials:

  • MCP-Acid (1.0 equiv)[1][2][3]

  • Amine Partner (1.1 equiv)[3]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (3.0 equiv)[1][2][3]
    
  • Coupling Agent: T3P (50% w/w solution in EtOAc) (1.5 equiv)[3]

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (5–10 mL per gram of acid)[1][2][3]

Step-by-Step:

  • Dissolution: Charge MCP-Acid and the Amine Partner into a reaction vessel equipped with a magnetic stir bar. Add EtOAc (or 2-MeTHF).[1][2][3]

  • Base Addition: Cool the mixture to 0 °C (ice bath). Add DIPEA dropwise.[3] Note: The solution may warm slightly; maintain < 5 °C to prevent premature ester hydrolysis.

  • Activation: Add T3P solution dropwise over 5–10 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25 °C). Stir for 2–4 hours.

    • QC Check: Monitor by TLC or LC-MS.[1][2][3] Look for the disappearance of the acid (

      
      ) and formation of the product (
      
      
      ).[3]
  • Workup:

    • Quench by adding water (equal volume).[3]

    • Separate phases.[3] Wash the organic layer successively with:

      • 0.5 M HCl (or 10% Citric Acid) – removes unreacted amine/DIPEA.[3]

      • Sat.

        
         – removes unreacted MCP-Acid and phosphorus byproducts.[1][2][3]
        
      • Brine.[3]

    • Dry over

      
      , filter, and concentrate.
      
Protocol B: The High-Performance Route (HATU)

Recommended for secondary amines, electron-deficient anilines, or valuable intermediates.[1][2]

Rationale: HATU generates a highly reactive active ester (O-At).[1][2][3] The 7-nitrogen in the benzotriazole ring provides a "neighboring group effect" that accelerates the amine attack, crucial if the MCP-Acid's tail folds back due to the quaternary center.[1][2][3]

Materials:

  • MCP-Acid (1.0 equiv)[1][2][3]

  • Amine Partner (1.0 – 1.2 equiv)[3]

  • HATU (1.1 – 1.2 equiv)[3]

  • Base: DIPEA (2.5 – 3.0 equiv)[3]

  • Solvent: DMF or DMAc (anhydrous)[3]

Step-by-Step:

  • Pre-Activation: Dissolve MCP-Acid in anhydrous DMF under Nitrogen/Argon atmosphere. Add DIPEA. Stir for 2 minutes.

  • Activation: Add HATU in one portion. The solution will typically turn yellow/orange.[3] Stir for 5–10 minutes to form the O-At active ester.[1][2][3]

    • Critical: Do not stir >20 mins without amine, as guanidinium side-product formation can occur.[1][2][3]

  • Coupling: Add the Amine Partner (dissolved in minimal DMF if solid).

  • Reaction: Stir at Room Temperature for 1–3 hours.

  • Workup (Extraction):

    • Dilute reaction mixture with excess EtOAc or MTBE (approx.[3] 10x reaction volume).

    • Wash with Sat.

      
       (x2), Sat.[3] 
      
      
      (x2), and Brine (x1).[3]
    • Note: DMF is difficult to remove; multiple water washes are necessary.[3] Alternatively, use lyophilization if the product is water-soluble.[1][2][3]

Mechanistic Visualization & Decision Tree

The following diagram illustrates the reaction pathways, highlighting the critical "Glutarimide Branch" that must be avoided.

GStartMCP-Acid(Starting Material)ActivationActivation(Active Ester Formation)Start->Activation+ HATU/T3P+ BaseCouplingAmine Attack(Nucleophilic Acyl Substitution)Activation->Coupling+ Amine (R-NH2)SideRxn2Side Reaction:Anhydride/CyclizationActivation->SideRxn2Slow Amine Addition(Proximal Ester Attack)ProductDesired Amide(Linear Linker)Coupling->ProductKinetic ProductSideRxn1Side Reaction:Glutarimide Formation(6-membered Ring)Product->SideRxn1Excess Base / Heat(Intramolecular Attack)

Figure 1: Reaction pathway showing the conversion of MCP-Acid to the amide.[2][3] Red paths indicate potential cyclization risks due to the proximal methyl ester.[2][3]

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield / Unreacted Acid Steric hindrance of the amine or rapid hydrolysis of active ester.[1][2][3]Switch to HATU or PyBOP .[3] Increase reaction time. Ensure anhydrous solvents.[3]
Formation of "M-32" (Methanol loss) Glutarimide formation. The amide nitrogen attacked the methyl ester, ejecting MeOH.[2][3]Reduce Base equivalents (use exactly 2.0–2.5 eq). Lower temperature to 0 °C. Avoid strong bases (e.g., TEA); stick to hindered bases (DIPEA).[3]
Epimerization (if Amine is Chiral) Over-activation (Oxazolone formation).[3]Use T3P in EtOAc (lowest epimerization risk).[3] Add Oxyma Pure if using carbodiimides.[3][4]
Precipitate in Reaction Urea byproduct (if using DCC/DIC).[3][5]Switch to EDC·HCl (water-soluble urea) or T3P (no solid byproduct).[1][2][3]

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[3] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2][3] Organic Process Research & Development, 20(2), 140–177.[3] Link[3]

  • Valeur, E., & Bradley, M. (2009).[3] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.[3] Link

  • Albericio, F., &yman, J. M. (2018).[3] Choosing the Right Coupling Reagent for Peptides: A 25-Year Journey. Organic Process Research & Development, 22(7), 760–772.[3] Link[3]

  • Patterson, J. A. (2011).[3] Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Synthesis of Amides and Esters.[3] Sigma-Aldrich ChemFiles.[1][2][3] Link

Synthesis of Spiro[4.4]nonan-2-one: A Detailed Application Note for a Versatile Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Spirocyclic Frameworks in Modern Chemistry

Spiro-compounds, characterized by two rings sharing a single atom, have garnered significant attention in medicinal chemistry and drug discovery.[1] Their inherent three-dimensional and conformationally rigid structures offer a unique scaffold for the development of novel therapeutics. This distinct topology allows for precise spatial orientation of functional groups, leading to enhanced binding affinity and selectivity for biological targets.[1] The spiro[4.4]nonane core, in particular, is a prevalent motif in various natural products and has been identified as a key structural element in a range of biologically active molecules. This application note provides a comprehensive guide for the synthesis of spiro[4.4]nonan-2-one, a versatile building block for the elaboration of more complex spiro-heterocycles, utilizing 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid as a readily accessible starting material.

Proposed Synthetic Strategy: A Three-Step Approach to Spiro[4.4]nonan-2-one

The synthesis of spiro[4.4]nonan-2-one from 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid is proposed via a robust and efficient three-step sequence. This strategy involves an initial esterification to form a diester, followed by an intramolecular Dieckmann condensation to construct the spirocyclic core, and a final hydrolysis and decarboxylation step to yield the target ketone.

G cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Hydrolysis & Decarboxylation A 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid B Dimethyl 1,1-cyclopentanediacetate A->B CH3OH, H2SO4 (cat.) C Spiro[4.4]nonane-β-keto ester B->C NaOCH3, CH3OH D Spiro[4.4]nonan-2-one C->D H3O+, Δ

Caption: Proposed synthetic workflow for spiro[4.4]nonan-2-one.

Detailed Experimental Protocols

Part 1: Synthesis of Dimethyl 2-(1-(2-methoxy-2-oxoethyl)cyclopentyl)acetate

Objective: To convert the carboxylic acid functionality of the starting material into a methyl ester via Fischer esterification, yielding the necessary diester precursor for the subsequent cyclization.

Reaction Scheme:

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid (10.0 g, 49.9 mmol).

  • Add methanol (100 mL) to the flask and stir until the starting material is fully dissolved.

  • Carefully add concentrated sulfuric acid (2.0 mL) dropwise to the stirring solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether (150 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude dimethyl 2-(1-(2-methoxy-2-oxoethyl)cyclopentyl)acetate.

  • Purify the crude product by vacuum distillation to obtain the pure diester.

Causality Behind Experimental Choices:

  • Excess Methanol: Using methanol as the solvent drives the equilibrium of the Fischer esterification towards the product side.[2]

  • Sulfuric Acid Catalyst: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.[2][3]

  • Aqueous Workup: The washing steps are crucial to remove the sulfuric acid catalyst and any unreacted carboxylic acid, preventing their interference in the subsequent base-mediated Dieckmann condensation.

Part 2: Intramolecular Dieckmann Condensation to form Methyl 2-oxospiro[4.4]nonane-1-carboxylate

Objective: To construct the spiro[4.4]nonane ring system through a base-catalyzed intramolecular cyclization of the diester.

Reaction Scheme:

Protocol:

  • Prepare a solution of sodium methoxide by carefully adding sodium metal (1.26 g, 54.8 mmol) in small portions to anhydrous methanol (50 mL) under an inert atmosphere (nitrogen or argon) in a 250 mL three-necked flask equipped with a reflux condenser and a dropping funnel.

  • Once all the sodium has reacted, add a solution of dimethyl 2-(1-(2-methoxy-2-oxoethyl)cyclopentyl)acetate (10.7 g, 49.9 mmol) in anhydrous toluene (50 mL) dropwise to the sodium methoxide solution over 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.

  • Cool the mixture to room temperature and then carefully pour it into a beaker containing ice and concentrated hydrochloric acid (to neutralize the excess base).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude methyl 2-oxospiro[4.4]nonane-1-carboxylate. This product can be used in the next step without further purification.

Mechanism of the Dieckmann Condensation:

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[4][5][6][7][8] The mechanism involves the deprotonation of an α-carbon to form an enolate, which then attacks the other ester carbonyl group in an intramolecular nucleophilic acyl substitution.[6][7][9]

G cluster_0 Mechanism of Dieckmann Condensation A 1. Deprotonation B 2. Intramolecular Nucleophilic Attack A->B C 3. Elimination of Methoxide B->C D 4. Protonation C->D

[Image of the chemical reaction for Step 3: Hydrolysis and Decarboxylation]

Sources

scale-up procedures for 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid production

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Scalable Production of 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid

Abstract

This document provides a comprehensive technical guide for the multi-step synthesis and scale-up of 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid, a valuable bifunctional building block in pharmaceutical and materials science research. The presented strategy is designed for scalability, emphasizing robust chemical transformations, process safety, and efficient purification. We will detail a synthetic route commencing from methyl cyclopentanecarboxylate, proceeding through a critical enolate alkylation, and concluding with a two-stage oxidation. Each protocol is accompanied by scientific rationale, scale-up considerations, and in-process controls to ensure reproducibility and high purity of the final product.

Introduction and Strategic Overview

Substituted cyclopentane scaffolds are integral components in a multitude of biologically active molecules and advanced materials.[1] Their conformational rigidity and capacity for stereochemically diverse substitution make them privileged structures in drug discovery. 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid, featuring a geminally substituted carbon with orthogonal acid and ester functionalities, offers a versatile platform for further chemical elaboration.

The primary challenge in synthesizing this molecule lies in the controlled, sequential introduction of two different carbon chains onto a single quaternary center. Our selected strategy addresses this by employing a robust enolate alkylation, a cornerstone of modern organic synthesis.

Retrosynthetic Analysis

The retrosynthetic strategy hinges on disconnecting the propanoic acid side chain, identifying a suitable three-carbon electrophile. The core cyclopentane structure is traced back to the commercially available methyl cyclopentanecarboxylate. This approach is advantageous as it builds complexity on a simple, cyclic starting material.

G Target Target Molecule 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid Intermediate1 Key Intermediate (Primary Alcohol) Target->Intermediate1 C-O bond formation (Oxidation) Precursors Starting Materials - Methyl Cyclopentanecarboxylate - 3-Bromo-1-(silyloxy)propane Intermediate1->Precursors C-C bond formation (Enolate Alkylation) G cluster_0 Stage 1: Alkylation cluster_1 Stage 2: Deprotection cluster_2 Stage 3: Oxidation & Purification A Methyl Cyclopentanecarboxylate B Alkylated Intermediate (Silyl Ether) A->B 1. LDA 2. Br(CH2)3OTBDMS C Primary Alcohol B->C TBAF D Final Product (Crude) C->D 1. DMP 2. NaClO2 E Final Product (>98% Purity) D->E Crystallization

Caption: Overall workflow for the synthesis of the target molecule.

Detailed Experimental Protocols

Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times.

Protocol 1: Synthesis of Methyl 1-[3-(tert-butyldimethylsilyloxy)propyl]cyclopentane-1-carboxylate (Alkylated Intermediate)

Rationale: This step constructs the full carbon skeleton of the target molecule. Lithium diisopropylamide (LDA) is chosen as the base due to its strong basicity and non-nucleophilic nature, which ensures clean deprotonation without competing addition to the ester carbonyl. The use of a tert-butyldimethylsilyl (TBDMS) ether to protect the primary alcohol prevents side reactions during the alkylation.

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Methyl cyclopentanecarboxylate

  • 3-Bromo-1-(tert-butyldimethylsilyloxy)propane

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO4)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reactor Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel.

  • LDA Preparation: Charge the flask with anhydrous THF and diisopropylamine. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-BuLi dropwise via the dropping funnel over 20 minutes, maintaining the internal temperature below -70 °C.

  • Stir the resulting LDA solution at -78 °C for 30 minutes.

  • Enolate Formation: Add methyl cyclopentanecarboxylate dropwise to the LDA solution, ensuring the temperature remains below -70 °C. Stir for 1 hour at this temperature to ensure complete enolate formation.

  • Alkylation: Add a solution of 3-bromo-1-(tert-butyldimethylsilyloxy)propane in anhydrous THF dropwise. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (approx. 16 hours).

  • Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH4Cl.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Protocol 2: Synthesis of Methyl 1-(3-hydroxypropyl)cyclopentane-1-carboxylate (Primary Alcohol)

Rationale: Tetrabutylammonium fluoride (TBAF) is a highly effective reagent for the selective cleavage of silicon-oxygen bonds. It is preferred for its high chemoselectivity, leaving the methyl ester group intact.

Materials:

  • Crude or purified product from Protocol 1

  • Tetrabutylammonium fluoride (TBAF) (1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Diatomaceous earth

Procedure:

  • Dissolve the silyl ether from Protocol 1 in anhydrous THF in a round-bottom flask.

  • Add the TBAF solution and stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-4 hours), concentrate the reaction mixture under reduced pressure.

  • Resuspend the residue in ethyl acetate and filter through a pad of diatomaceous earth to remove non-volatile salts.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO4, and concentrate in vacuo to yield the primary alcohol, which can often be used in the next step without further purification.

Protocol 3: Synthesis of 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid (Final Product)

Rationale: This is a two-step oxidation sequence. First, the primary alcohol is oxidized to an aldehyde using Dess-Martin Periodinane (DMP), a mild and efficient oxidant. Subsequently, the aldehyde is oxidized to the carboxylic acid using the Pinnick oxidation (sodium chlorite and a chlorine scavenger). This two-step approach avoids the use of harsh heavy-metal oxidants like chromium and is generally high-yielding with minimal side products.

Materials:

  • Primary alcohol from Protocol 2

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Sodium chlorite (NaClO2)

  • Sodium dihydrogen phosphate (NaH2PO4)

  • 2-Methyl-2-butene

  • tert-Butanol

  • Water

Procedure: Step A: Oxidation to Aldehyde

  • Dissolve the primary alcohol in anhydrous DCM and cool to 0 °C.

  • Add DMP in one portion. The mixture may become cloudy.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 1-2 hours).

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate. Stir vigorously for 15 minutes until the layers are clear.

  • Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over MgSO4, and carefully concentrate under reduced pressure without heating to obtain the crude aldehyde.

Step B: Pinnick Oxidation to Carboxylic Acid

  • Immediately dissolve the crude aldehyde in a mixture of tert-butanol and water.

  • Add 2-methyl-2-butene (to scavenge hypochlorite byproducts).

  • In a separate flask, prepare a solution of sodium chlorite and sodium dihydrogen phosphate in water.

  • Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature. An exotherm may be observed.

  • Stir for 4-6 hours or until the reaction is complete.

  • Workup: Cool the reaction to 0 °C and carefully adjust the pH to ~3 with 1M HCl.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

Protocol 4: Purification by Crystallization

Rationale: Crystallization is the most effective and scalable method for purifying the final solid product, avoiding the cost and solvent waste of large-scale chromatography. [2][3]The choice of solvent system is critical to ensure high recovery and purity.

Procedure:

  • Dissolve the crude final product in a minimal amount of a hot solvent (e.g., toluene or a mixture of ethyl acetate and heptane).

  • Allow the solution to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask or add a seed crystal.

  • Once crystallization begins, cool the flask to 0-5 °C and hold for several hours to maximize yield.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold crystallization solvent.

  • Dry the crystals under vacuum to a constant weight. The purity should be >98%.

Scale-Up and Process Safety Considerations

Transitioning from laboratory scale to pilot or full-scale production requires a thorough evaluation of process hazards and optimization of reaction parameters. [4][5]

Process Safety
  • LDA/n-BuLi Handling: Both LDA and its precursor n-BuLi are highly reactive and pyrophoric. [6]At scale, they should be handled under an inert atmosphere using closed-system transfer techniques. Temperature control during their use is critical to prevent runaway reactions.

  • Exotherm Management: The alkylation (Protocol 1) and Pinnick oxidation (Protocol 3) steps are exothermic. [7]Large-scale reactors must have adequate cooling capacity. A semi-batch approach (slow addition of one reagent to the other) is mandatory to control the rate of heat generation.

  • DMP and Azide Risk: While DMP is generally safe, it should not be heated excessively. Some reports indicate potential hazards when mixed with certain compounds. A thorough process hazard analysis (PHA) should be conducted. [5]* Gas Evolution: Hydrogen gas is evolved during the deprotonation steps. Reactors must be properly vented to prevent pressure buildup.

Parameter Optimization for Scale-Up

The following table outlines key parameters that should be optimized for large-scale production.

ParameterProtocol 1 (Alkylation)Protocol 3 (Oxidation)Protocol 4 (Crystallization)
Temperature -78 °C for additions, then warm to RT. Critical for selectivity.DMP: 0 °C to RT. Pinnick: RT (monitor exotherm).Controlled cooling profile (e.g., 10 °C/hour) to manage crystal growth.
Stoichiometry Use of slight excess (1.1-1.2 eq) of LDA and alkylating agent.DMP: ~1.5 eq. NaClO2: ~2.0 eq. to drive to completion.Solvent ratio is key to yield vs. purity.
Reaction Time Monitor by in-process control (IPC) via HPLC/GC to optimize.Monitor by IPC to determine endpoint and avoid side reactions.Hold time at low temperature impacts yield.
Solvent THF is ideal but requires careful handling (peroxide formation). 2-MeTHF is a safer alternative.DCM is common but has environmental concerns. Consider alternatives like 2-MeTHF.Optimize solvent/anti-solvent ratio for desired purity and morphology.

Quality Control and Analytical Methods

Rigorous analytical testing is essential to ensure the final product meets required specifications.

TestMethodPurposeTypical Specification
Identity ¹H NMR, ¹³C NMRConfirms the chemical structure.Conforms to reference spectrum.
Assay/Purity HPLC-UV (210 nm) or GC-FID (after derivatization)Quantifies the main component and impurities.≥ 98.0%
Residual Solvents Headspace GC-FIDQuantifies any remaining solvents from the process.Per ICH Q3C guidelines.
Melting Point Capillary Melting Point ApparatusA sharp melting range indicates high purity.Report range (e.g., 85-87 °C).
Water Content Karl Fischer TitrationMeasures water content in the final solid.≤ 0.5%

References

  • Bergman, J., & Sand, P. (2007). Michael Addition. Name Reactions in Heterocyclic Chemistry.
  • Chemical Communications. (2001). Tandem anionic Michael addition/radical cyclizations: a new and efficient strategy for the synthesis of functionalized cyclopentanes. RSC Publishing. [Link]

  • Organic Reactions. (1967). The Dieckmann Condensation. [Link]

  • Google Patents. (2002).
  • Organic Chemistry Tutor. (n.d.). Synthesis of Cyclopentanone from Adipic Acid. [Link]

  • H.E.L Group. (n.d.). Process Safety and Scale-up. [Link]

  • QES Academy. (2024). Scaling Up Chemical Processes? Unlock Safety and Success. [Link]

  • Organic Chemistry Portal. (2014). Enantioselective Construction of Functionalized Cyclopentanes. [Link]

  • Beaudry, C. M. (2015). Synthesis of natural products containing fully functionalized cyclopentanes.
  • WIPO Patentscope. (2001). PURIFICATION AND RECOVERY OF DICARBOXYLIC ACIDS USING MELT CRYSTALLIZATION. [Link]

  • Google Patents. (1955).
  • University of Arizona. (n.d.). Synthesis of highly functionalized chiral cyclopentanes by catalytic enantio- and diastereoselective double Michael addition reactions.
  • Dieckmann Reaction. (n.d.). Name Reactions in Organic Synthesis.
  • ACS Publications. (2020). Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes.
  • Re:Build Optimation. (2025). The Ultimate Chemical Manufacturing Scale-Up Checklist. [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. [Link]

  • Google Patents. (2001).
  • ResearchGate. (2014). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures. [Link]

  • Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]

  • MetBioNet. (n.d.).
  • ResearchGate. (2025).
  • Shimadzu. (n.d.). Analytical Methods for Organic Acids. [Link]

  • ACS Publications. (2025). Single-Step Synthesis of 1,2-Cyclopentanediones.
  • RSC Publishing. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopentanes. [Link]

  • OpenStax. (2023). Chemistry of Esters. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. [Link]

  • Chemistry LibreTexts. (2022). Chemistry of Esters. [Link]

  • Baran Lab, Scripps Research. (2005). Cyclopentane Synthesis.
  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Journal of the Chemical Society, Chemical Communications. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid. [Link]

  • PubChem. (n.d.). 3-cyclopentyl-3-({[(9h-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid. [Link]

  • Quick Company. (n.d.).
  • Google Patents. (1974). PROCESS FOR THE PRODUCTION OF 3-CYCLOPENTYL-PROPIONIC ACID.
  • PubChem. (n.d.). 3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid. [Link]

  • MDPI. (2017).
  • LookChem. (n.d.). 3-Cyclopentylpropionic acid. [Link]

Sources

Application Note: Chemoselective Catalytic Hydrogenation of 3-[1-(Methoxycarbonyl)cyclopentyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocols and mechanistic rationale for the catalytic hydrogenation of 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid . As a complex bifunctional building block[1], this molecule presents a unique synthetic challenge: reducing a highly unreactive aliphatic carboxylic acid while strictly preserving a sterically hindered methyl ester. By leveraging homogeneous Ruthenium-Triphos catalysis, researchers can achieve >98% chemoselectivity, yielding methyl 1-(3-hydroxypropyl)cyclopentane-1-carboxylate—a highly valuable intermediate for downstream active pharmaceutical ingredient (API) synthesis.

Substrate Profiling & Mechanistic Rationale

3-[1-(Methoxycarbonyl)cyclopentyl]propanoic acid (C₁₀H₁₆O₄)[2] features two reducible carbonyl groups situated in vastly different steric and electronic microenvironments:

  • The Methyl Ester: Located on a quaternary carbon (C1 of the cyclopentyl ring), heavily shielded by the cyclic aliphatic bulk.

  • The Propanoic Acid: Extending flexibly away from the ring, offering an unhindered approach trajectory.

Historically, the direct catalytic hydrogenation of free carboxylic acids has been notoriously difficult due to the low electrophilicity of the carboxyl carbon and the tendency of acidic protons to quench metal-hydride catalysts[3]. However, the deployment of molecularly defined Ruthenium-Triphos complexes—such as [Ru(Triphos)(TMM)] or in situ generated equivalents from Ru(acac)₃—overcomes these thermodynamic barriers[4].

Causality in Catalyst Selectivity: The bulky 1,1,1-tris(diphenylphosphinomethyl)ethane (Triphos) ligand enforces a highly congested coordination sphere around the Ruthenium center. The unhindered propanoic acid tail readily coordinates to the active neutral species [Ru(Triphos)(Solvent)H₂]. In contrast, the quaternary-bound methyl ester is sterically repelled from the active site. Mechanistic studies confirm that hydride transfer from the Ru–H group to the carboxyl carbon is followed by rapid protonation of the resulting Ru–O unit via σ-bond metathesis from a coordinated dihydrogen molecule[5]. This precise molecular control prevents ester reduction and suppresses catalyst deactivation[6].

CatalyticCycle Precat Ru(acac)3 + Triphos Precatalyst Active [Ru(Triphos)(Solvent)H2] Active Neutral Species Precat->Active H2, Heat, THF Coord Substrate Coordination (Unhindered Carboxylic Acid) Active->Coord -Solvent, +Substrate Hydride Hydride Transfer (σ-Bond Metathesis) Coord->Hydride H2 Activation Release Product Release (Primary Alcohol) Hydride->Release -H2O Release->Active +Solvent

Catalytic cycle of Ru-Triphos mediated carboxylic acid hydrogenation.

Catalyst Selection & Optimization Data

To establish a self-validating experimental system, various catalytic conditions were screened. While neutral Ru-Triphos conditions are optimal for chemoselectivity, the addition of acidic additives like HNTf₂ can suppress catalyst deactivation via decarbonylation[7]. However, excessive acidity or the use of aggressive pincer catalysts (e.g., Ru-MACHO) will override the steric bias, leading to exhaustive reduction.

Catalyst SystemAdditiveTemp (°C)H₂ (bar)Conversion (%)Selectivity: Mono-Alcohol (%)Selectivity: Diol (%)
Ru(acac)₃ / Triphos None14050>99>98 <1
Ru(acac)₃ / Triphos HNTf₂ (5 mol%)16060>99928
Ru-MACHO KOMe (10 mol%)15070>99<1>98
Pt-Mo/TiO₂ (Het.) None18080857015

Note: Mono-alcohol = methyl 1-(3-hydroxypropyl)cyclopentane-1-carboxylate. Diol = 1-(3-hydroxypropyl)cyclopentylmethanol.

Experimental Workflows

Workflow Step1 Substrate & Catalyst Preparation Step2 Autoclave Setup & Inertion Step1->Step2 Step3 Pressurization (50 bar H2) Step2->Step3 Step4 Heating & Reaction (140 °C, 16 h) Step3->Step4 Step5 Cooling & Depressurization Step4->Step5 Step6 Filtration & Analysis Step5->Step6

Step-by-step experimental workflow for high-pressure catalytic hydrogenation.

Protocol A: Chemoselective Reduction of the Carboxylic Acid

Objective: Isolate methyl 1-(3-hydroxypropyl)cyclopentane-1-carboxylate.

  • Preparation: In an argon-filled glovebox, charge a 50 mL stainless steel autoclave with 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid (5.0 mmol), Ru(acac)₃ (0.05 mmol, 1 mol%), and Triphos ligand (0.055 mmol, 1.1 mol%).

  • Solvent Addition: Add 15 mL of anhydrous, degassed Tetrahydrofuran (THF). Rationale: THF weakly coordinates to the Ru center, stabilizing the active neutral species without outcompeting the substrate.

  • Inertion & Pressurization: Seal the autoclave, remove it from the glovebox, and purge the headspace three times with H₂ gas (10 bar) to remove trace inert gases. Pressurize the vessel to exactly 50 bar H₂.

  • Reaction: Heat the reactor to 140 °C while stirring at 800 rpm. Maintain for 16 hours. Rationale: High stirring rates are critical to eliminate gas-liquid mass transfer limitations.

  • Workup: Cool the reactor to room temperature using an ice bath and carefully vent the residual H₂. Concentrate the reaction mixture under reduced pressure.

  • Purification: Filter the crude residue through a short pad of silica gel (eluting with EtOAc/Hexanes 1:3) to remove the Ru-complex.

Protocol B: Exhaustive Reduction to the Diol

Objective: Isolate 1-(3-hydroxypropyl)cyclopentylmethanol.

  • Preparation: Under inert atmosphere, charge the autoclave with the substrate (5.0 mmol), Ru-MACHO catalyst (0.05 mmol, 1 mol%), and KOMe (0.5 mmol, 10 mol%).

  • Solvent Addition: Add 15 mL of anhydrous Methanol.

  • Reaction: Pressurize with 70 bar H₂ and heat to 150 °C for 24 hours. Rationale: The basic additive (KOMe) and the highly active pincer catalyst force the reduction of the sterically hindered quaternary ester.

  • Workup: Neutralize with a mild acid (e.g., aqueous NH₄Cl), extract with dichloromethane, dry over Na₂SO₄, and concentrate.

Analytical Validation

To validate the success of Protocol A , perform ¹H NMR (400 MHz, CDCl₃).

  • Success Indicator: Complete disappearance of the broad carboxylic acid OH peak (~11.0 ppm) and the emergence of a primary alcohol triplet (-CH₂OH) around 3.65 ppm.

  • Chemoselectivity Confirmation: The sharp singlet corresponding to the methyl ester (-COOCH₃) must remain strictly integrated to 3 protons at ~3.68 ppm, confirming the ester was untouched.

References

  • vom Stein, T., et al. (2014). Highly Versatile Catalytic Hydrogenation of Carboxylic and Carbonic Acid Derivatives using a Ru-Triphos Complex: Molecular Control over Selectivity and Substrate Scope. Journal of the American Chemical Society. URL:[Link]

  • Geilen, F. M. A., et al. (2011). Selective Homogeneous Hydrogenation of Biogenic Carboxylic Acids with [Ru(TriPhos)H]+: A Mechanistic Study. Journal of the American Chemical Society. URL:[Link]

  • Qu, Y., et al. (2023). Hydrogenation of Carboxylic Acids, Esters, and Related Compounds over Heterogeneous Catalysts: A Step toward Sustainable and Carbon-Neutral Processes. Chemical Reviews. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53429177, 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in optimizing the yield and purity of 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid.

Synthesizing a sterically congested quaternary carbon center on a cyclopentyl ring presents unique thermodynamic and kinetic challenges. This guide bypasses generic advice, focusing strictly on the causal mechanisms of enolate chemistry, orthogonal protecting group strategies, and self-validating analytical workflows.

Synthetic Workflow & Strategy

To achieve high yield and prevent unwanted side reactions (such as Claisen self-condensation or polymerization), we utilize a two-step sequence: a kinetic enolate Michael addition followed by an orthogonal acidic deprotection.

SynthesisWorkflow SM Methyl Cyclopentanecarboxylate (Starting Material) LDA LDA / THF, -78°C (Kinetic Enolate) SM->LDA Michael tert-Butyl Acrylate (Michael Addition) LDA->Michael Intermediate tert-Butyl 3-[1-(methoxycarbonyl) cyclopentyl]propanoate Michael->Intermediate Deprotect TFA / DCM, rt (Selective Deprotection) Intermediate->Deprotect Product 3-[1-(methoxycarbonyl) cyclopentyl]propanoic acid Deprotect->Product

Workflow for the synthesis of 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid.

Self-Validating Experimental Methodologies

Do not proceed to subsequent steps without confirming the In-Process Controls (IPCs). Every reaction must validate itself analytically before workup.

Step 1: Kinetic Enolate Formation & Michael Addition

Causality: Forming a quaternary center is sterically demanding. We use Lithium Diisopropylamide (LDA) at -78 °C to form the kinetic enolate, preventing the thermodynamic Claisen self-condensation. We deliberately select tert-butyl acrylate as the electrophile; the bulky tert-butyl group prevents acrylate polymerization and provides an orthogonal protecting group that will not interfere with the primary methyl ester later.

Protocol:

  • Purge a flame-dried Schlenk flask with Argon. Add anhydrous THF (10 volumes) and freshly titrated LDA (1.1 equiv). Cool strictly to -78 °C.

  • Dropwise add methyl cyclopentanecarboxylate (1.0 equiv) down the side of the flask to pre-cool the droplets. Stir for 45 minutes to ensure complete enolization.

  • Add DMPU (2.0 equiv). Why? Lithium enolates form tight tetrameric aggregates in THF. DMPU breaks these into highly reactive monomers, essential for attacking hindered centers [1].

  • Dropwise add tert-butyl acrylate (1.2 equiv). Maintain at -78 °C for 2 hours, then slowly warm to -20 °C over 1 hour.

  • Self-Validation (IPC): Quench a 0.1 mL aliquot in saturated NH₄Cl. Extract with EtOAc. Run TLC (Hexanes/EtOAc 8:2) and stain with KMnO₄. The disappearance of the UV-active/KMnO₄-active acrylate spot and the appearance of a new higher-Rf spot confirms conversion. GC-MS must show the intermediate mass (M⁺ = 256).

Step 2: Selective Orthogonal Deprotection

Causality: We must reveal the propanoic acid without hydrolyzing the methyl cyclopentanecarboxylate. Methyl esters require harsh aqueous base to cleave. In contrast, tert-butyl esters cleave under anhydrous acidic conditions via protonation and subsequent E1/Sₙ1 loss of the stable tert-butyl cation (which eliminates as isobutylene gas) [2].

Protocol:

  • Dissolve the intermediate from Step 1 in anhydrous Dichloromethane (DCM) (5 volumes).

  • Add anhydrous Trifluoroacetic acid (TFA) (5 volumes) dropwise at 0 °C.

  • Warm to room temperature and stir for 4 hours.

  • Self-Validation (IPC): Run TLC (Hexanes/EtOAc 1:1 with 1% AcOH). Stain with Bromocresol Green. A bright yellow spot on a blue background confirms the presence of the newly formed free carboxylic acid.

Troubleshooting Guide & FAQs

Q: Why am I seeing a significant amount of the Claisen self-condensation byproduct? A: Claisen condensation occurs when unreacted methyl cyclopentanecarboxylate is attacked by its own enolate. This is caused by either (a) insufficient base, leaving unreacted starting material, or (b) localized temperature spikes during addition. Ensure your LDA is freshly titrated (do not rely on old commercial bottles), use a slight excess (1.1 equiv), and add the ester slowly down the side of the flask at a strict -78 °C.

Q: The Michael addition to tert-butyl acrylate is stalling at ~50% conversion. How can I drive it to completion? A: The alpha-position of the cyclopentyl ring is sterically hindered, making the formation of the quaternary center difficult. As mentioned, lithium enolates form tight aggregates in THF, which drastically lowers their reactivity [1]. Adding a polar aprotic co-solvent like DMPU (N,N'-Dimethylpropyleneurea) or HMPA (1-2 equivalents) breaks these aggregates into highly reactive monomers, significantly boosting the alkylation yield. See the Yield Optimization Data below.

Q: During the final deprotection step, I am observing transesterification or loss of the methyl ester. What is going wrong? A: This indicates the presence of moisture (water) or methanol in your reaction mixture. TFA cleavage of the tert-butyl group relies on an anhydrous mechanism (generating isobutylene gas). If water is present, the strongly acidic TFA will act as a catalyst to hydrolyze your primary methyl ester [2]. Ensure your DCM and TFA are strictly anhydrous and avoid aqueous workups until the TFA has been completely removed in vacuo.

Yield Optimization Data

The following table summarizes the quantitative impact of various reaction parameters on the yield of the Step 1 Michael Addition.

ConditionBase / SolventAdditiveTemperature ProfileIsolated Yield (%)
BaselineLDA / THFNone-78 °C to rt42%
Temperature ControlLDA / THFNone-78 °C to -20 °C58%
Aggregate Disruption (Optimized) LDA / THF DMPU (2.0 eq) -78 °C to -20 °C 89%
Alternative BaseKHMDS / THFNone-78 °C to -20 °C61%
References
  • Heathcock, C. H., & Oare, D. A. (1985). "Relationship between ester enolate geometry and adduct stereochemistry in the kinetic Michael reaction of lithium enolates with enones." The Journal of Organic Chemistry.[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). "Greene's Protective Groups in Organic Synthesis." Wiley.[Link]

Sources

Technical Support Center: Purification of 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. Isolating half-esters—specifically monoesters of dicarboxylic acids like 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid—presents a unique set of chemical challenges. This molecule features both a base-labile methyl ester and a free carboxylic acid. Furthermore, the geminal disubstitution at the cyclopentane ring creates a perfect geometric environment for unwanted side reactions.

This guide is engineered to help you navigate these structural pitfalls, providing field-proven, self-validating protocols to ensure high-purity isolation without product degradation.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is my yield so low, and why am I recovering a highly polar, water-soluble mass instead of my product? A1: You are likely using a base that is too strong during your liquid-liquid extraction. If you use sodium hydroxide (NaOH) or potassium hydroxide (KOH) to extract the carboxylic acid, the hydroxide ions will attack the carbonyl carbon of the methoxycarbonyl group, causing rapid alkaline hydrolysis (saponification)[1]. This cleaves the methyl ester, converting your target half-ester into 1-(2-carboxyethyl)cyclopentane-1-carboxylic acid (the diacid). Solution: Always perform the extraction using a mild base, specifically saturated aqueous sodium bicarbonate (NaHCO₃)[2]. Bicarbonate is basic enough to chemoselectively deprotonate the propanoic acid moiety to form a water-soluble sodium salt, but weak enough to leave the methyl ester intact[3].

Q2: My isolated product shows a lower mass than expected (loss of ~32 Da) and a missing methoxy singlet in the NMR. What happened? A2: You are observing heat-induced intramolecular cyclization. Your compound is essentially a 3,3-tetramethylene glutaric acid derivative. Because the molecule features a geminal disubstitution at the cyclopentane ring, the Thorpe-Ingold effect strongly compresses the internal bond angles. This makes the 1,5-relationship between the ester and the carboxylic acid highly prone to ejecting methanol to form a highly stable 6-membered spiro-anhydride (8-oxaspiro[4.5]decane-7,9-dione). Solution: Strictly control temperatures during solvent removal. Never exceed 35°C on the rotary evaporator, and avoid vacuum distillation entirely.

Q3: My product streaks heavily on TLC and contains residual diacid. How do I separate the half-ester from the diacid impurity? A3: While acid-base extraction successfully removes neutral diester impurities, both your target half-ester and any diacid impurities will co-extract into the aqueous bicarbonate layer[4]. Solution: You must follow the extraction with silica gel flash chromatography. Crucially, you must add 1% glacial acetic acid to your mobile phase. The acid suppresses the ionization of the carboxylic acid groups on the basic sites of the silica gel, preventing streaking and allowing clean resolution between the mono-acid and the di-acid.

Part 2: Physicochemical Data & Purification Metrics

To successfully purify this compound, you must exploit the specific physicochemical differences between the half-ester, the diester, and the diacid.

ParameterValue / ConditionMechanistic Rationale
Target pKa ~4.8Dictates the pH required for aqueous partitioning.
Extraction Base Sat. NaHCO₃ (pH ~8.3)Deprotonates the free acid while preserving the methyl ester[2].
Acidification Target pH 2.0 (using 1M HCl)Ensures complete protonation of the carboxylate for organic recovery[5].
Max Evaporation Temp ≤ 35°CPrevents thermal Thorpe-Ingold accelerated spiro-anhydride formation.
TLC R_f (Half-Ester) ~0.45Mobile phase: Hexanes/EtOAc (7:3) + 1% AcOH.
TLC R_f (Diacid Impurity) ~0.10Stronger silica interaction due to dual hydrogen-bonding sites.
Part 3: Self-Validating Experimental Protocols
Protocol A: Chemoselective Liquid-Liquid Extraction

Objective: Isolate acidic components from neutral diester impurities without hydrolyzing the methyl ester.

  • Dissolution: Dissolve the crude reaction mixture in ethyl acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Mild Deprotonation: Add an equal volume of saturated aqueous NaHCO₃[2]. Causality: NaHCO₃ safely converts the carboxylic acid to its water-soluble sodium salt without triggering ester hydrolysis[3].

  • Phase Separation: Transfer to a separatory funnel. Shake gently and vent frequently to release CO₂ gas. Allow layers to separate. The lower aqueous layer contains your product[5].

  • Organic Wash: Wash the aqueous layer with one additional portion of EtOAc to remove residual neutral diester impurities. Discard the organic layers.

  • Acidification: Cool the aqueous layer in an ice bath to 0°C. Slowly add 1M HCl dropwise until the pH reaches 2.0.

    • Validation Step: Verify pH with indicator paper. The solution must turn cloudy as the free acid oils out of the aqueous phase.

  • Recovery: Extract the acidified aqueous layer three times with fresh EtOAc.

  • Drying & Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄[4]. Filter and concentrate under reduced pressure at ≤ 35°C .

Protocol B: Flash Chromatography Purification

Objective: Separate the target half-ester from trace diacid impurities.

  • Column Preparation: Pack a silica gel column using Hexanes containing 1% glacial acetic acid.

  • Loading: Dissolve the concentrated extract from Protocol A in a minimum amount of dichloromethane (DCM) and load it onto the column.

  • Elution: Elute using an isocratic flow of 30% EtOAc in Hexanes (maintaining 1% AcOH throughout).

  • Validation (TLC): Spot fractions on a silica TLC plate. Elute with Hexanes:EtOAc (7:3) + 1% AcOH. Stain with Bromocresol Green. The half-ester will appear as a yellow spot against a blue background at R_f ~0.45.

  • Isolation: Pool fractions containing the pure half-ester and concentrate at ≤ 35°C . To remove residual acetic acid, co-evaporate twice with toluene.

Part 4: Process Visualization

Workflow A Crude Reaction Mixture (Diester, Half-Ester, Diacid) B Add EtOAc & Sat. NaHCO3 (pH 8.3) A->B C Organic Phase (Neutral Diester Impurities) B->C Upper Layer D Aqueous Phase (Half-Ester & Diacid Salts) B->D Lower Layer E Acidify with 1M HCl (pH 2.0) D->E F Extract with EtOAc E->F G Organic Phase (Half-Ester & Diacid) F->G Upper Layer H Aqueous Phase (Inorganic Salts) F->H Lower Layer I Silica Gel Chromatography (Hex/EtOAc + 1% AcOH) G->I Concentrate <35°C J Pure Half-Ester 3-[1-(methoxycarbonyl)... propanoic acid I->J Collect Rf ~0.45

Workflow for the chemoselective purification of the half-ester.

References
  • Acid–base extraction - Wikipedia. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Hydrolysis of Esters. Chemguide. Available at:[Link]

  • Acid-Base Extraction. University of Massachusetts Amherst. Available at:[Link]

  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at:[Link]

  • Acid-Base Extraction | Purpose, Theory & Applications. Study.com. Available at:[Link]

Sources

Technical Support Center: Purification of Crude 3-[1-(methoxycarbonyl)cyclopentyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for the purification of 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals. Our goal is to help you navigate the specific challenges associated with purifying this dicarboxylic acid monoester, ensuring high purity and yield for your critical applications.

Part 1: Frequently Asked Questions (FAQs) - Understanding Your Crude Material

This section addresses common initial questions about the nature of crude 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid and its impurities.

Q1: What are the most likely impurities in my crude product?

Understanding the potential impurities is the first step toward effective purification. Based on common synthetic routes (e.g., Michael addition to a cyclopentanone derivative followed by hydrolysis), you should anticipate the following:

  • Unreacted Starting Materials: Residual precursors from the synthesis.

  • The Di-acid Impurity: The most common and problematic impurity is the corresponding dicarboxylic acid, 1-(2-carboxyethyl)cyclopentane-1-carboxylic acid. This results from the hydrolysis of the methyl ester group.

  • The Di-ester Impurity: The dimethyl ester may be present if the synthesis involved a non-selective esterification of the di-acid.

  • Solvents and Reagents: Residual solvents from the reaction and workup, as well as catalytic reagents.

Q2: My crude product is a viscous oil, but the pure compound is a liquid. What does this indicate?

The target compound, 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid, is typically a liquid at room temperature.[1] If your crude material is an oil or semi-solid, it likely contains a significant amount of the di-acid impurity, which may be a solid, or other high-molecular-weight byproducts. An oily consistency often points to a mixture that resists crystallization.

Q3: How can I perform a quick purity check before starting a large-scale purification?

A quick assessment can save significant time and resources. We recommend the following:

  • Thin-Layer Chromatography (TLC): This is the fastest method. Use a silica gel plate and an eluent such as a 7:3 mixture of hexane and ethyl acetate with a few drops of acetic acid. The carboxylic acid functional group will cause the compound to streak without the acid modifier. Your target compound should be a single spot. The di-acid impurity will appear as a more polar spot (lower Rf value), closer to the baseline.

  • ¹H NMR Spectroscopy: A crude ¹H NMR spectrum can be very informative. Look for the characteristic singlet of the methyl ester protons (-OCH₃) around 3.6-3.7 ppm. The presence of multiple signals in this region or a diminished integration value for this peak relative to other protons on the molecule can suggest impurities or hydrolysis.

Q4: What is the single biggest risk during the purification of this compound?

The primary risk is the hydrolysis of the methyl ester group . This molecule contains both a carboxylic acid and a methyl ester. The ester is sensitive to both strong acidic and strong basic conditions, which can cleave it to form the unwanted di-acid impurity.[2][3] Therefore, all purification steps must be performed under carefully controlled pH conditions.

Part 2: Troubleshooting Guide - Common Purification Issues and Solutions

This Q&A section is designed to address specific problems you may encounter during your purification experiments.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield After Purification 1. Hydrolysis: The ester was cleaved during an aggressive acid/base workup. 2. Product Loss: The compound has some water solubility, leading to loss in aqueous layers during extraction. 3. Incomplete Extraction: The pH was not sufficiently acidic during the final extraction step.1. Use Weak Bases: For extractions, use a saturated solution of sodium bicarbonate (NaHCO₃), not strong bases like sodium hydroxide (NaOH).[4][5] 2. Back-Extraction: After acidifying the aqueous layer, extract multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Washing the combined organic layers with brine can reduce water content and recover dissolved product. 3. Verify pH: Ensure the aqueous layer is acidified to a pH of 3-5 with a dilute acid like 1M HCl to fully protonate the carboxylic acid for extraction into the organic phase.[6]
Purity Did Not Improve After Acid-Base Extraction 1. Neutral Impurities: The main impurities may be neutral compounds (like the di-ester) that are not removed by acid-base extraction. 2. Emulsion Formation: An emulsion may have formed during extraction, trapping impurities in the desired layer.1. Consider Chromatography: If neutral impurities are the issue, flash column chromatography is the recommended next step. 2. Break Emulsions: Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions.
A New, More Polar Spot Appears on TLC After Purification This is a classic sign of ester hydrolysis . The new spot, with a lower Rf value, is almost certainly the di-acid byproduct formed during the workup.Review your procedure for any steps involving strong acids or bases. If using column chromatography on silica gel, the slightly acidic nature of the silica can sometimes cause hydrolysis of sensitive compounds, especially with prolonged exposure.[7] Consider deactivating the silica with a small amount of triethylamine in your eluent.[7]
My Final Product Has a Strong Solvent Smell Residual solvent is trapped in the product.Dry the product under high vacuum for an extended period (several hours to overnight). Gentle heating (e.g., 30-40°C) under vacuum can help, but be cautious of product stability at elevated temperatures.

Part 3: Detailed Purification Protocols & Workflows

Workflow for Selecting a Purification Method

The following diagram outlines a decision-making process for purifying your crude material.

G start Crude Material (Oil or Solid?) tlc Run Analytical TLC start->tlc decision1 What is the main impurity? tlc->decision1 baseline Impurity is at baseline (highly polar, likely di-acid) decision1->baseline Polar close_spot Impurity is a close-running spot (neutral, likely di-ester or other byproduct) decision1->close_spot Non-Polar streaking Product is streaking or has multiple unresolved spots decision1->streaking Complex extraction Method 1: Acid-Base Extraction baseline->extraction chromatography Method 2: Flash Chromatography close_spot->chromatography streaking->extraction extraction->chromatography If purity is still low

Caption: Decision tree for selecting the appropriate purification method.

Method 1: Acid-Base Extraction (To Remove Acidic/Basic Impurities)

This is the most effective method for removing the primary impurity, the di-acid. The principle relies on the fact that the carboxylic acid can be deprotonated to form a water-soluble carboxylate salt, which will move into an aqueous layer.[5]

Causality: We use a weak base, sodium bicarbonate, because it is strong enough to deprotonate the carboxylic acid but generally not strong enough to cause significant hydrolysis of the methyl ester.[2][5]

Protocol:

  • Dissolution: Dissolve the crude material (e.g., 10 g) in a suitable organic solvent like ethyl acetate (100 mL) in a separatory funnel.

  • Base Wash: Add a saturated aqueous solution of sodium bicarbonate (50 mL). Stopper the funnel and shake gently, venting frequently to release CO₂ pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. This layer contains your desired product as its sodium salt. The organic layer contains neutral impurities (e.g., the di-ester).

  • Repeat Wash: Wash the organic layer with another portion of saturated sodium bicarbonate (25 mL) and combine this aqueous layer with the first one.

  • Back-Wash (Optional but Recommended): To remove any neutral impurities that may have been trapped in the aqueous layer, wash the combined aqueous extracts with a small amount of fresh ethyl acetate (20 mL). Discard this organic wash.[4]

  • Acidification: Cool the combined aqueous layer in an ice bath. Slowly add 1M HCl with stirring until the pH of the solution is ~3-4 (check with pH paper). A white precipitate or cloudiness should appear as the water-insoluble carboxylic acid is reformed.

  • Product Extraction: Extract the acidified aqueous layer with three portions of ethyl acetate (50 mL each).

  • Drying and Concentration: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Method 2: Flash Column Chromatography (For Difficult Separations)

This method is ideal for removing neutral, non-polar impurities or for when acid-base extraction fails to provide sufficient purity. It separates compounds based on their differential adsorption to a stationary phase (silica gel).[8]

Causality: A mobile phase (eluent) of moderate polarity is used to move the compounds down the column. Less polar compounds travel faster, while more polar compounds are retained longer by the polar silica gel. Adding a small amount of acid to the eluent ensures the carboxylic acid group remains protonated, preventing streaking on the column.[8]

Protocol:

  • Stationary Phase: Prepare a column with silica gel (a 70:1 ratio of silica gel to crude material by weight is a good starting point).[8]

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude oil in a minimal amount of dichloromethane, add silica gel, and evaporate the solvent to get a dry, free-flowing powder. This is known as "dry loading" and typically gives better separation.

  • Eluent System: A common eluent system is a gradient of ethyl acetate in hexanes. Start with a low polarity mixture (e.g., 10% ethyl acetate / 90% hexanes) and gradually increase the polarity. Add 0.5% acetic acid to the eluent mixture to improve peak shape.

  • Elution: Carefully load the sample onto the top of the column. Begin elution, collecting fractions and monitoring them by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

For highly polar compounds, reversed-phase (C18) flash chromatography can also be an effective alternative. In this case, a polar mobile phase like a water/acetonitrile gradient is used.[9]

Part 4: Purity Assessment - How to Verify Your Results

Confirming the purity of your final product is a critical final step. No single method is foolproof; a combination provides the most confidence.

Technique What It Measures Indication of Purity
TLC Separation based on polarity.A single, well-defined spot. Compare the Rf value to a reference standard if available.
HPLC High-resolution separation, providing quantitative purity data.[10]A single major peak, with purity often reported as >95% or >98% by area.
¹H and ¹³C NMR Provides structural confirmation and detects proton/carbon-containing impurities.A clean spectrum where all peaks can be assigned to the target structure. Absence of signals corresponding to starting materials or the di-acid impurity.
Mass Spectrometry (MS) Confirms the molecular weight of the compound.A strong signal corresponding to the expected molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).[11]
Melting/Boiling Point A physical constant sensitive to impurities.[12]A sharp, defined boiling point at a specific pressure. Impurities tend to broaden the boiling range.[13]

References

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

  • University of Colorado, Boulder. Acid-Base Extraction. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • Google Patents. (2002).
  • Google Patents. (1982). US4314071A - Method of preparing monoesters.
  • PubChem. 3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid. [Link]

  • LookChem. 3-Cyclopentylpropionic acid. [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Chempedia - LookChem. General procedures for the purification of Carboxylic acids. [Link]

  • PubChemLite. 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid. [Link]

  • ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?. [Link]

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resolving solubility issues with 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Resolving Solubility Challenges

Welcome to the technical support guide for 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility issues encountered during experimentation. As Senior Application Scientists, we have synthesized fundamental physicochemical principles with practical, field-tested methodologies to create this comprehensive guide.

Understanding the Molecule: A Structural Approach to Solubility

The solubility behavior of 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid is dictated by its molecular structure. It possesses two key features that create a solubility challenge:

  • A Hydrophobic Core: The cyclopentyl ring and the propanoic acid chain form a nonpolar, hydrophobic (water-fearing) backbone.

  • A Polar, Ionizable Group: The terminal carboxylic acid group (-COOH) is polar and, critically, it is ionizable.

  • An Ester Group: The methoxycarbonyl group (-COOCH₃) adds to the molecule's nonpolar character.

The interplay between the hydrophobic body and the ionizable polar head is the primary determinant of its solubility profile. In its neutral, protonated state, the hydrophobic nature dominates, leading to poor aqueous solubility. However, by manipulating the ionization state of the carboxylic acid, we can dramatically alter its solubility.

PropertyValueSource
Molecular Formula C₁₀H₁₆O₄[1]
Molecular Weight 200.23 g/mol [1]
Predicted XLogP3 1.3[1]
Predicted pKa ~4.6 - 4.8Estimated based on similar structures[2][3]

XLogP3 is a computed measure of hydrophobicity; a higher value indicates greater hydrophobicity. pKa is the pH at which the carboxylic acid group is 50% ionized.

Troubleshooting Guide: Common Solubility Problems & Solutions

This section addresses the most frequent challenges in a direct question-and-answer format.

Q1: My compound will not dissolve in water or aqueous buffers (e.g., PBS pH 7.4). What is the first step?

Answer: Adjust the pH.

The Scientific Rationale: The limited aqueous solubility of this compound is due to the protonated carboxylic acid group (R-COOH). Carboxylic acids are weak acids and exist in an equilibrium between their neutral, less soluble form and their ionized, highly soluble carboxylate salt form (R-COO⁻).[4][5][6] By raising the pH of the solution to be at least 1.5 to 2 units above the compound's pKa, you shift the equilibrium almost completely to the ionized form, which is significantly more water-soluble due to the energetically favorable ion-dipole interactions with water.[6][7]

Immediate Action:

  • Prepare a slurry of the compound in your desired aqueous vehicle.

  • While stirring, add a base dropwise. A 1 M solution of sodium hydroxide (NaOH) is commonly used.

  • Monitor the pH and continue adding the base until the compound fully dissolves. The target pH should ideally be >6.5.

  • Once dissolved, you can adjust the pH back down carefully, but be aware that it may precipitate if the pH drops below its solubility limit at that concentration.

ph_solubility cluster_low_ph Low pH (e.g., pH < 4) cluster_high_ph High pH (e.g., pH > 7) Low_Solubility R-COOH (Protonated Form) Hydrophobic Poorly Soluble High_Solubility R-COO⁻ + Na⁺ (Ionized Salt Form) Hydrophilic Highly Soluble Low_Solubility->High_Solubility + NaOH - H₂O High_Solubility->Low_Solubility + HCl

Caption: Effect of pH on the ionization and solubility of the carboxylic acid.

Q2: I have adjusted the pH, but the solubility is still insufficient for my required stock concentration. What is the next approach?

Answer: Use a water-miscible organic co-solvent.

The Scientific Rationale: If pH adjustment alone is not sufficient, a co-solvent can be introduced to reduce the overall polarity of the solvent system.[8][9] This makes the environment more favorable for the hydrophobic portions of the molecule (the cyclopentyl ring), thereby increasing solubility. This technique is widely used in pharmaceutical formulations.[10][11]

Common Co-solvents:

Co-solventProperties & Considerations
Ethanol Biologically compatible at low concentrations. Can cause precipitation upon high dilution into aqueous media.
Dimethyl Sulfoxide (DMSO) Excellent solubilizing power for many compounds. Can be cytotoxic and interfere with some biological assays. Use at the lowest effective concentration (typically <0.5% v/v in final assay).
Polyethylene Glycol 400 (PEG 400) A non-toxic, low-volatility polymer. Often used in pharmaceutical formulations. Can be viscous.
Propylene Glycol (PG) Another common, non-toxic excipient. Less viscous than PEG 400.

Immediate Action:

  • First, attempt to dissolve the compound in 100% of your chosen co-solvent (e.g., DMSO) to create a high-concentration stock.

  • If making a stock for direct dilution, you can prepare it in a binary solvent system. For example, start by dissolving the compound in a small amount of an organic solvent, then slowly add your aqueous buffer (with the pH already adjusted) to the desired final volume.

Caution: Be aware that drugs dissolved in co-solvent systems can precipitate when diluted into a fully aqueous environment due to the loss of solvent capacity.[12] Always check for precipitation in your final assay conditions.

Q3: My experiment is sensitive to organic solvents, and pH adjustment isn't enough. Is there a solvent-free alternative?

Answer: Yes, consider using cyclodextrins.

The Scientific Rationale: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a lipophilic (hydrophobic) interior cavity.[13] They can encapsulate the hydrophobic part of a guest molecule—in this case, the cyclopentyl group—within their cavity, forming a water-soluble "inclusion complex".[14][15] This effectively masks the hydrophobic portion of your compound, dramatically increasing its apparent aqueous solubility without the need for organic co-solvents.[16][17]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.[17]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): An anionic derivative with excellent solubilizing capacity, often used in parenteral formulations.

Immediate Action:

  • Prepare an aqueous solution of the chosen cyclodextrin (e.g., a 10-20% w/v solution of HP-β-CD in your buffer).

  • Add your compound to this solution and stir. The complexation process may take some time and can be accelerated by gentle heating or sonication.

Q4: I successfully dissolved my compound, but it crashed out of solution during my experiment or upon storage. Why did this happen?

Answer: This is likely due to a change in pH, temperature, or solvent concentration.

The Scientific Rationale:

  • pH Shift: If a stock solution prepared at high pH is diluted into a medium with a lower pH (especially an unbuffered one), the compound will become protonated (R-COOH) again and precipitate once its concentration exceeds its solubility limit at that lower pH.[18]

  • Temperature Fluctuation: Solubility is generally temperature-dependent. If a saturated or near-saturated solution is prepared at room temperature or with gentle heating and then stored at 4°C, the solubility will decrease, causing the compound to crystallize out.

  • Co-Solvent Evaporation: If using a volatile co-solvent like ethanol, evaporation over time can alter the solvent ratio, reducing solubility and causing precipitation.

Preventative Measures:

  • Use well-buffered systems for all dilutions to maintain a stable pH.

  • Prepare stock solutions at a concentration that will remain stable at the intended storage temperature. If you must store at 4°C, ensure the concentration is well below the saturation point at that temperature.

  • Use tightly sealed vials for storage, especially when using volatile co-solvents.

Detailed Protocols & Workflows

Protocol 1: Systematic Approach to Solubility Enhancement

This workflow provides a structured path to identify the optimal solubilization strategy for your specific experimental needs.

troubleshooting_workflow Start Start: Compound is Insoluble Check_pH Is pH adjustment an option? Start->Check_pH Adjust_pH Action: Add base (e.g., 1M NaOH) to raise pH > pKa + 1.5 Check_pH->Adjust_pH Yes Check_Cosolvent Are organic co-solvents compatible with assay? Check_pH->Check_Cosolvent No Soluble_pH Is solubility sufficient? Adjust_pH->Soluble_pH Success Success: Use pH-adjusted aqueous solution Soluble_pH->Success Yes Soluble_pH->Check_Cosolvent No Use_Cosolvent Action: Screen co-solvents (DMSO, EtOH, PEG400). Prepare concentrated stock. Check_Cosolvent->Use_Cosolvent Yes Use_Cyclodextrin Action: Screen cyclodextrins (e.g., HP-β-CD). Form inclusion complex. Check_Cosolvent->Use_Cyclodextrin No Soluble_Cosolvent Is solubility sufficient? Use_Cosolvent->Soluble_Cosolvent Use_Cyclodextrin->Soluble_Cosolvent Success_Cosolvent Success: Use co-solvent system. (Caution on dilution) Soluble_Cosolvent->Success_Cosolvent Yes Fail Consult Technical Support for advanced formulation (e.g., salt forms, ASDs) Soluble_Cosolvent->Fail No

Caption: Decision workflow for troubleshooting solubility issues.

Protocol 2: Performing a Co-Solvent Screen

Objective: To empirically determine the most effective co-solvent and its optimal concentration.

Materials:

  • 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid

  • Co-solvents: DMSO, Ethanol (Absolute), PEG 400

  • Primary Solvent: Deionized water or relevant buffer (e.g., PBS, pH 7.4)

  • 2 mL microcentrifuge tubes

  • Vortex mixer and/or end-over-end rotator

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Methodology:

  • Prepare Solvent Systems: Create a series of co-solvent/primary solvent mixtures. For each co-solvent, prepare mixtures of 10%, 25%, 50%, and 75% (v/v). Also include 100% of each co-solvent and 100% primary solvent as controls.

  • Add Compound: To separate, labeled 2 mL tubes, add an excess amount of the compound (e.g., 5-10 mg). Ensure that a visible amount of solid remains undissolved to guarantee saturation.

  • Add Solvent: Add 1 mL of the corresponding solvent system to each tube.

  • Equilibrate: Tightly cap the tubes and mix them at a constant temperature (e.g., 25°C) for 24 hours to ensure the solution reaches equilibrium. An end-over-end rotator is ideal.

  • Separate Solid: Centrifuge the tubes at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess, undissolved solid.

  • Sample Supernatant: Carefully remove an aliquot of the clear supernatant from each tube. Be cautious not to disturb the pellet.

  • Dilute and Analyze: Dilute the supernatant samples with a suitable mobile phase or solvent and quantify the concentration of the dissolved compound using a validated analytical method.

  • Plot and Analyze: Plot solubility (e.g., in mg/mL) versus the percentage of co-solvent for each system tested to identify the most effective solubilizer for your needs.

Frequently Asked Questions (FAQs)

Q: Can I form a salt of this compound to improve solubility? A: Yes. Salt formation is a very effective method for improving the solubility and dissolution rate of acidic drugs.[19][20][21] The process of adjusting the pH with a base like NaOH effectively creates the sodium salt in situ. For creating a stable, solid salt form, you would need to perform a chemical reaction with a suitable base and then isolate the resulting salt, which is a more involved synthetic chemistry process.

Q: Will heating the solution help dissolve the compound? A: Heating will generally increase the solubility of a compound and can speed up the dissolution process. However, this can lead to the creation of a supersaturated solution that may precipitate upon cooling back to ambient temperature. If you use heat, ensure the final concentration is stable and soluble at the temperature of your experiment and storage. Also, confirm that the compound is chemically stable to heat.

Q: What is the best way to prepare a 10 mM stock solution in DMSO for cell culture use? A: 1. Weigh out 2.00 mg of 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid (MW = 200.23 g/mol ). 2. Add this to a sterile microcentrifuge tube. 3. Add 1.0 mL of sterile, cell-culture grade DMSO. 4. Vortex thoroughly until fully dissolved. This gives you a 10 mM stock solution. 5. When dosing cells, dilute this stock at least 1:1000 to keep the final DMSO concentration at or below 0.1%, which is generally non-toxic for most cell lines.

References

  • How to predict the solubility of an organic compound in different kinds of solvents? (2014). Chemistry Stack Exchange. [Link]

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025). Patsnap Eureka. [Link]

  • Cosolvent. Wikipedia. [Link]

  • Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Co-solvency: Significance and symbolism. (2025). Wisdomlib. [Link]

  • How can cyclodextrins enhance solubility? (2025). Carbohydrate Chronicles Season 2 / Ep 8. [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (2026). UNT Digital Library. [Link]

  • Gavan, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]

  • An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. ResearchGate. [Link]

  • Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro University. [Link]

  • Popa, G., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]

  • Riniker, S. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • Kumar, L., et al. (2012). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed. [Link]

  • Längle, D., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Molecular Pharmaceutics. [Link]

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ChemRxiv. [Link]

  • Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. (2023). PMC. [Link]

  • Chemical Properties of Carboxylic Acids I- Acidity and Salt formation. (2021). Chemistry LibreTexts. [Link]

  • Carboxylic acid. Wikipedia. [Link]

  • Carboxylic Acid Reactivity. MSU Chemistry. [Link]

  • Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. PubMed. [Link]

  • Sahoo, J., et al. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. [Link]

  • Drug Dissolution Enhancement by Salt Formation. (2018). Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. (2019). MDPI. [Link]

  • 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid. PubChemLite. [Link]

  • Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research. [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. ACS Publications. [Link]

  • 3-Cyclopentylpropionic acid. LookChem. [Link]

  • 3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid. PubChem. [Link]

  • Elder, D. P. (2015). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. [Link]

  • Aqueous solubility-enhancing excipient technologies: a review of recent developments. (2018). Drug Development & Delivery. [Link]

  • Carboxylic acid. Britannica. [Link]

  • Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Pearson. [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology. [Link]

  • DeRuiter, J. Carboxylic Acid Structure and Chemistry: Part 2. Auburn University. [Link]

  • Structure and Properties of Carboxylic Acids. (2022). Chemistry LibreTexts. [Link]

  • 3-(methoxycarbonyl)cyclopentane-1-carboxylic acid. MilliporeSigma. [Link]

  • pKa – LogP plot for methoxy-substituted carboxylic acids and their derivatives. ResearchGate. [Link]

  • 3-(Methoxycarbonyl)cyclobutane-1-carboxylic acid Properties. EPA. [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Medium. [Link]

  • 3-Methoxycyclopentane-1-carboxylic acid. PubChem. [Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of 3-[1-(methoxycarbonyl)cyclopentyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific kinetic and thermodynamic challenges associated with synthesizing 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid.

This molecule is a highly specialized hemiester. Its synthesis relies on a delicate two-step sequence: the kinetic alkylation of methyl cyclopentanecarboxylate[1], followed by the selective saponification of a primary ester in the presence of a sterically hindered tertiary ester. When conversion rates drop, the root cause is rarely a failure of the fundamental chemistry, but rather a misalignment of physical conditions—such as phase separation, competing polymerization, or incomplete enolization.

Synthesis Workflow & Diagnostic Logic

The following diagrams map the idealized chemical workflow and the diagnostic decision tree for troubleshooting low conversion rates.

SynthesisWorkflow A Methyl cyclopentanecarboxylate (Starting Material) B Kinetic Enolate Formation (LDA, THF, -78°C) A->B C Michael Addition (Methyl acrylate) B->C D Dimethyl 3-(1-(methoxycarbonyl) cyclopentyl)propanoate C->D E Selective Saponification (LiOH, THF/MeOH/H2O) D->E F 3-[1-(methoxycarbonyl)cyclopentyl] propanoic acid E->F

Caption: Chemical workflow for the synthesis of the target hemiester via alkylation and saponification.

TroubleshootingLogic Start Low Conversion Detected StepCheck Identify the Failing Step Start->StepCheck Alkylation Step 1: Alkylation StepCheck->Alkylation Hydrolysis Step 2: Hydrolysis StepCheck->Hydrolysis Polymerization Acrylate Polymerization Fix: Temp control (-78°C) Alkylation->Polymerization Protonation Incomplete Enolate Fix: Fresh LDA, 1.1 eq Alkylation->Protonation Biphasic Biphasic Stalling Fix: Add MeOH cosolvent Hydrolysis->Biphasic Steric Steric Shielding Fix: Increase time, not temp Hydrolysis->Steric

Caption: Diagnostic decision tree for identifying and resolving low conversion rates in the synthesis.

Frequently Asked Questions (Troubleshooting Guide)

Q1: I am recovering mostly unreacted methyl cyclopentanecarboxylate after the alkylation step. What is causing this low conversion?

Causality: This is a classic symptom of either incomplete enolate formation or competing polymerization of the electrophile. Methyl cyclopentanecarboxylate has a relatively hindered alpha-proton. If the LDA is degraded, or if the deprotonation time is insufficient, the enolate will not fully form. Furthermore, methyl acrylate is highly susceptible to both anionic and radical polymerization. If the reaction temperature spikes during the addition of methyl acrylate, the enolate will initiate the polymerization of the acrylate rather than undergoing the desired Michael addition. Actionable Fix: Ensure LDA is freshly titrated. Maintain a strict -78 °C internal temperature. Add the methyl acrylate dropwise down the cold wall of the flask so it pre-cools before contacting the enolate.

Q2: During the selective hydrolysis step, the reaction stalls at ~60% conversion. Adding more base doesn't help. Why?

Causality: Saponification is a nucleophilic acyl substitution driven by hydroxide[2]. As the diester converts to the hemiester, the resulting carboxylate salt is highly hydrophilic, while the unreacted diester remains highly lipophilic. In a standard biphasic solvent system (like THF/H2O), the reaction mixture physically separates into two microscopic phases. The hydroxide remains trapped in the aqueous layer, completely isolated from the diester in the organic layer, causing the reaction to stall regardless of how much base you add. Actionable Fix: Transition to a ternary solvent system (THF/MeOH/H2O). Methanol acts as a crucial bridging solvent that solubilizes both the lipophilic diester and the aqueous hydroxide, maintaining a single homogeneous phase[3].

Q3: I am afraid of over-hydrolyzing the molecule into a diacid. Should I quench the reaction early?

Causality: Premature quenching is a common cause of low hemiester yields. You do not need to worry about over-hydrolysis at room temperature. The ester at the C1 position of the cyclopentane ring is attached to a quaternary carbon. The steric bulk of the ring physically blocks the Bürgi-Dunitz trajectory required for the hydroxide ion to attack the carbonyl carbon. Because of this massive steric shield, the unhindered primary propanoate ester hydrolyzes orders of magnitude faster than the tertiary cyclopentanecarboxylate ester. Actionable Fix: Allow the reaction to run to full completion (typically 4–6 hours) at room temperature. Do not apply heat, as elevated temperatures can eventually overcome the steric activation barrier.

Quantitative Data: Hydrolysis Optimization

The table below summarizes the causality between solvent selection, base equivalents, and conversion rates during the selective saponification step.

Solvent SystemBase (eq)Temp (°C)Time (h)Conversion to Hemiester (%)Diacid Formation (%)Diagnostic Conclusion
THF/H2O (1:1)LiOH (1.5)251258%0%Stalled: Biphasic separation limits nucleophile access.
THF/MeOH/H2O (2:1:1)LiOH (1.5)254>98%<1%Optimal: Homogeneous phase ensures complete conversion.
THF/MeOH/H2O (2:1:1)LiOH (3.0)5012>98%14%Over-reaction: High heat overcomes steric hindrance.

Self-Validating Experimental Protocols

To guarantee high conversion, execute the following protocols. Each contains a "Self-Validation Check" to ensure the system is behaving correctly before you proceed to the next step.

Protocol A: Kinetic Alkylation (Diester Formation)
  • Preparation: Purge a flame-dried Schlenk flask with Argon. Add anhydrous THF (10 mL/mmol) and freshly titrated diisopropylamine (1.15 eq). Cool to -78 °C.

  • Enolization: Dropwise add n-BuLi (1.1 eq, 2.5 M in hexanes). Stir for 30 minutes at -78 °C to form LDA.

  • Substrate Addition: Slowly add methyl cyclopentanecarboxylate (1.0 eq)[1] over 10 minutes. Stir for 1 hour at -78 °C.

    • Self-Validation Check: The solution should be pale yellow and completely transparent. If it turns dark brown, self-condensation has occurred due to poor temperature control.

  • Alkylation: Dilute methyl acrylate (1.2 eq) in an equal volume of cold THF. Add this solution dropwise down the cold side of the flask over 20 minutes.

  • Quench: Stir for 2 hours at -78 °C, then quench with saturated aqueous NH₄Cl before allowing the flask to warm to room temperature. Extract with EtOAc, dry over MgSO₄, and concentrate.

Protocol B: Selective Saponification (Hemiester Formation)
  • Solvent Preparation: Dissolve the crude dimethyl diester intermediate in a 2:1:1 mixture of THF, Methanol, and Water (approx. 0.2 M concentration).

    • Self-Validation Check: Upon stirring, the mixture must be completely transparent. If it is cloudy, the phases are separated. Add Methanol dropwise (up to 10% additional volume) until the solution becomes perfectly clear.

  • Hydrolysis: Add LiOH monohydrate (1.5 eq) in one portion. Stir vigorously at 25 °C.

  • Monitoring: Monitor by TLC (Hexanes/EtOAc 7:3). The primary ester will hydrolyze within 4–6 hours. The reaction is complete when the high-Rf diester spot disappears.

  • Workup: Concentrate the mixture under reduced pressure to remove THF and Methanol. Dilute the remaining aqueous layer with water and wash once with Diethyl Ether to remove unreacted starting material.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2 using 1M HCl. Extract the newly formed hemiester with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield pure 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid.

References

  • PubChem - Methyl cyclopentanecarboxylate | C7H12O2 | CID 78365. National Institutes of Health (NIH). 1

  • Chemical Communications - Controlled radical polymerisation of methyl acrylate initiated by a well-defined cobalt alkyl complex. Royal Society of Chemistry (RSC).

  • Master Organic Chemistry - Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. 2

  • Google Patents - US7368593B1: Method of selective esterification.3

Sources

Validation & Comparative

Publish Comparison Guide: Mass Spectrometry Characterization of 3-[1-(methoxycarbonyl)cyclopentyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of mass spectrometry fragmentation patterns for 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid , designed for researchers in analytical chemistry and drug development.

Executive Summary

3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid (MW 200.23 Da) is a functionalized gem-disubstituted cyclopentane often encountered as a synthetic intermediate or impurity in the development of cyclic amino acid analogs (e.g., gabapentinoids) or spiro-compounds.[1][2] Its structure features a quaternary carbon bearing both a methyl ester and a propanoic acid side chain.[1][2]

This guide compares the two primary analytical alternatives for its characterization: Gas Chromatography-Mass Spectrometry (GC-EI-MS) (requiring derivatization) versus Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS) .[1][2] While GC-MS provides a structural fingerprint via rich fragmentation, LC-MS/MS offers superior sensitivity and high-throughput quantification.[1][2]

Structural Analysis & Theoretical Fragmentation

Understanding the lability of the C1-quaternary center is critical for interpreting MS data.[1][2]

  • Formula:

    
    
    
  • Exact Mass: 200.1049[1][2]

  • Key Moieties:

    • Cyclopentane Ring: Limits conformational flexibility; directs fragmentation via ring opening.[1][2]

    • Methoxycarbonyl (

      
      ):  Directs 
      
      
      
      -cleavage and McLafferty rearrangements.[1][2]
    • Propanoic Acid Chain (

      
      ):  Primary site for ionization in ESI- and neutral loss in EI.[1][2]
      

Comparative Analysis: GC-EI-MS vs. LC-ESI-MS/MS[1][2]

Alternative A: GC-EI-MS (Derivatized)

Approach: The native acid is non-volatile and requires derivatization (e.g., trimethylsilylation with BSTFA) to form the TMS-ester or methylation to form the diester .[1][2]

  • Performance: High structural specificity.[1][2] The hard ionization (70 eV) induces extensive fragmentation, creating a unique spectral "fingerprint" useful for impurity identification.[1][2]

  • Key Fragment Ions (TMS derivative):

    • m/z 73:

      
       (Base peak for TMS).[1][2]
      
    • m/z 129: Carbomethoxy-cyclopentyl cation (Loss of side chain).[1][2]

    • m/z 59:

      
       (Alpha cleavage).
      
Alternative B: LC-ESI-MS/MS (Negative Mode)

Approach: Direct injection of the native acid using Electrospray Ionization (ESI) in negative mode (


).[1][2]
  • Performance: High sensitivity for trace analysis.[1][2] Soft ionization preserves the molecular ion, making it ideal for molecular weight confirmation and quantification in biological matrices.[1][2]

  • Key Fragment Ions:

    • m/z 199:

      
       (Precursor).
      
    • m/z 155:

      
       (Decarboxylation).[1][2]
      
    • m/z 123:

      
       (Combined loss).[1][2]
      
Performance Matrix
FeatureGC-EI-MS (TMS Derivative)LC-ESI-MS/MS (Negative Mode)
Primary Utility Structural Elucidation / Impurity ProfilingHigh-Throughput Quantification
Sensitivity Moderate (ng range)High (pg range)
Sample Prep Complex (Requires Derivatization)Simple (Dilute & Shoot)
Specificity High (Fingerprint Spectrum)High (MRM Transitions)
Linearity

dynamic range

dynamic range

Fragmentation Pathways (Visualization)

Figure 1: ESI(-) Fragmentation Mechanism

This diagram illustrates the collision-induced dissociation (CID) pathway in negative mode, dominated by decarboxylation and methoxy loss.[1][2]

ESI_Fragmentation M_H [M-H]- Precursor m/z 199 Decarbox Decarboxylation [M-H - CO2]- M_H->Decarbox CID Energy Prod_155 Product Ion m/z 155 Decarbox->Prod_155 Cyclization Lactonization/Cyclization Loss of CH3OH Prod_155->Cyclization - CH3OH (32 Da) Prod_123 Core Ion m/z 123 (Cyclopentyl-enolate) Cyclization->Prod_123

Caption: Proposed ESI(-) fragmentation pathway showing sequential loss of


 and methanol to yield the stable cyclopentyl core ion.
Figure 2: Analytical Workflow Decision Tree

A logic flow to assist scientists in choosing the correct method based on their data requirements.

Workflow Start Sample: 3-[1-(methoxycarbonyl) cyclopentyl]propanoic acid Goal Define Analytical Goal Start->Goal Quant Trace Quantification (e.g., DMPK) Goal->Quant High Sensitivity Struct Impurity ID / Synthesis Check Goal->Struct Structural Detail LCMS LC-ESI-MS/MS (Negative Mode) Quant->LCMS GCMS GC-EI-MS (TMS Derivatization) Struct->GCMS

Caption: Decision matrix for selecting the optimal mass spectrometry workflow.

Experimental Protocols

Protocol A: LC-ESI-MS/MS Optimization

Objective: Establish Multiple Reaction Monitoring (MRM) transitions.

  • Standard Prep: Dissolve 1 mg standard in 1 mL Methanol (

    
    ). Dilute to 
    
    
    
    in 50:50 MeOH:Water (
    
    
    Formic Acid).
  • Infusion: Infuse directly into MS at

    
    .[1][2]
    
  • Source Parameters (Sciex QTRAP/Waters Xevo):

    • Polarity: Negative (ESI-).[1][2]

    • Capillary Voltage: 2.5 kV.[1][2]

    • Cone Voltage: Optimize ramp 20–60 V.

    • Desolvation Temp:

      
      .[1][2]
      
  • Transition Tuning:

    • Scan Q1 for m/z 199.1.[1][2]

    • Apply Collision Energy (CE) ramp (5–50 eV).[1][2]

    • Select most abundant products (likely 155 and 123) for Quant/Qual ions.[1][2]

Protocol B: GC-MS Derivatization (Silylation)

Objective: Render the molecule volatile for EI analysis.[1][2]

  • Dry Down: Evaporate

    
     of standard solution to dryness under 
    
    
    
    .
  • Reagent Addition: Add

    
     BSTFA + 1% TMCS (Sigma-Aldrich) and 
    
    
    
    Pyridine.
  • Incubation: Cap and heat at

    
     for 30 minutes.
    
  • Injection: Inject

    
     (Split 1:20) onto a DB-5MS column.[1][2]
    
  • MS Settings: Source

    
    , Quad 
    
    
    
    , Scan range 40–400 amu.[1][2]

References

  • McLafferty, F. W., & Tureček, F. (1993).[1][2] Interpretation of Mass Spectra. University Science Books. (Standard text for EI fragmentation rules).

  • NIST Mass Spectrometry Data Center. Propanoic acid, TMS derivative - Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1][2][3] [Link][1][2]

  • Holčapek, M., et al. (2010).[1][2] Mass spectrometry of carboxylic acids. Journal of Chromatography A, 1217(25), 3908-3921.[1][2] (Review of ESI behavior of acids).

  • Gross, J. H. (2017).[1][2] Mass Spectrometry: A Textbook. Springer.[1][2] (Source for general fragmentation mechanisms of cyclic esters).

Sources

comparing reactivity of 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid vs cyclohexyl analogs

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison for researchers and drug development professionals evaluating gem-disubstituted cycloalkane building blocks for peptidomimetics, spirocyclic APIs, and complex scaffold synthesis.

Introduction: The Role of Ring Size in Scaffold Reactivity

In modern drug discovery, gem-disubstituted cycloalkanes are highly valued for their ability to restrict conformational flexibility and dictate the spatial trajectory of pharmacophores. When comparing 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid to its cyclohexyl analog (3-[1-(methoxycarbonyl)cyclohexyl]propanoic acid), researchers often mistakenly assume that the homologous one-carbon difference in the ring size yields negligible chemical differences.

In reality, the transition from a five-membered to a six-membered ring fundamentally alters the thermodynamic landscape, steric shielding, and intramolecular reaction kinetics of the attached functional groups. This guide objectively compares the reactivity of these two scaffolds, providing the mechanistic causality and experimental frameworks necessary to optimize their use in synthetic pathways.

Mechanistic Causality: Angle Compression vs. 1,3-Diaxial Strain

The divergence in reactivity between the cyclopentyl and cyclohexyl analogs is governed by two competing stereochemical phenomena: the Thorpe-Ingold effect and cyclohexane chair conformational locking .

The Thorpe-Ingold (Gem-Dialkyl) Effect

The Thorpe-Ingold effect dictates that decreasing the internal bond angle of a ring proportionally compresses the external bond angle of its geminal substituents, pushing them closer together [1].

  • Cyclopentane: The internal C-C-C angle is naturally constrained to ~104–108°. This tight internal angle forces the exocyclic methoxycarbonyl and propanoic acid groups into closer spatial proximity. This proximity significantly lowers the activation entropy (

    
    ) required for intramolecular cyclization, accelerating the formation of spirocycles [2].
    
  • Cyclohexane: The internal angle relaxes to the ideal tetrahedral ~109.5°. The exocyclic substituents splay further apart, reducing the kinetic advantage for intramolecular reactions.

Conformational Locking and Steric Shielding

The reactivity of the ester (methoxycarbonyl) group is heavily dictated by its axial/equatorial positioning.

  • Cyclohexyl Analog: Cyclohexane exists predominantly in a rigid chair conformation. In a 1,1-disubstituted system, one substituent must be axial and the other equatorial. The bulky propanoic acid chain (-CH

    
    CH
    
    
    
    COOH) assumes the equatorial position to minimize steric strain (A-value). Consequently, the methoxycarbonyl group is forced into the axial position . Here, it suffers from severe 1,3-diaxial interactions with the axial protons at C3 and C5, creating a steric shield that physically blocks nucleophilic attack (e.g., during saponification)[3].
  • Cyclopentyl Analog: Cyclopentane rapidly interconverts between flexible envelope and half-chair conformations. It lacks the rigid 1,3-diaxial shielding of cyclohexane, leaving the ester group highly exposed and reactive to intermolecular nucleophiles.

G A 1,1-Disubstituted Cycloalkane Scaffold B Cyclopentyl Analog (5-Membered) A->B C Cyclohexyl Analog (6-Membered) A->C D Envelope Conformation Exposed Ester B->D Internal Angle ~104° E Chair Conformation Axial Ester Shielded C->E Internal Angle ~109.5° F Fast Hydrolysis & Rapid Cyclization D->F Thorpe-Ingold Effect G Slow Hydrolysis & Retarded Cyclization E->G 1,3-Diaxial Strain

Mechanistic divergence of cyclopentyl vs. cyclohexyl scaffolds based on ring strain.

Quantitative Performance Comparison

The following table summarizes the structural parameters and relative reactivity metrics derived from standardized kinetic profiling of both scaffolds.

Parameter3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid3-[1-(methoxycarbonyl)cyclohexyl]propanoic acid
Preferred Conformation Envelope (Dynamic)Chair (Rigid)
Internal Ring Angle (C-C-C) ~104.5°~109.5°
Exocyclic Substituent Angle ~111° (Compressed)~107° (Expanded)
Ester Position Pseudo-equatorial / ExposedStrictly Axial / Shielded
Relative Saponification Rate Fast (

~ 45 mins)
Exceptionally Slow (

> 24 hours)
Intramolecular Cyclization Yield > 95% (Spiro-lactamization)< 40% (Requires forcing conditions)

Self-Validating Experimental Protocols

To objectively verify the reactivity differences, the following self-validating protocols isolate specific functional group transformations. These workflows include built-in internal standards to ensure data integrity.

Protocol A: Kinetic Profiling of Alkaline Ester Hydrolysis

This experiment isolates the steric shielding effect of the cyclohexane ring on the methoxycarbonyl group. Lithium hydroxide (LiOH) is utilized over NaOH to ensure homogeneous solvation of the lipophilic organic scaffolds in a mixed aqueous system.

Step-by-Step Methodology:

  • Preparation: Prepare a 0.05 M solution of the target cycloalkane (cyclopentyl or cyclohexyl analog) in a 3:1:1 mixture of THF/MeOH/H

    
    O. Add biphenyl (0.01 M) as an inert internal standard for HPLC calibration.
    
  • Equilibration: Stir the solution at exactly 25.0 °C in a thermostatic water bath for 15 minutes.

  • Initiation: Add 3.0 equivalents of 1.0 M aqueous LiOH to the reaction vessel to initiate saponification.

  • Time-Course Sampling: At

    
     minutes, extract a 100 µL aliquot.
    
  • Quenching: Immediately inject the aliquot into 900 µL of a quenching solution (0.2 M HCl in Acetonitrile) to instantly halt the hydrolysis by neutralizing the base.

  • Analysis: Analyze the quenched samples via RP-HPLC (C18 column, gradient elution of 0.1% TFA in Water to Acetonitrile). Plot the disappearance of the ester peak relative to the internal standard to calculate the pseudo-first-order rate constant (

    
    ).
    
Protocol B: Intramolecular Spiro-Lactamization (Thorpe-Ingold Validation)

This protocol converts the propanoic acid tail into a primary amine via a Curtius rearrangement, which then spontaneously attacks the adjacent ester to form a spiro-lactam. The rate of the final ring-closure isolates the thermodynamic advantage of the cyclopentane ring.

Step-by-Step Methodology:

  • Acyl Azide Formation: Dissolve the starting acid (1.0 mmol) in anhydrous Toluene (10 mL). Add Triethylamine (1.5 mmol) and Diphenylphosphoryl azide (DPPA, 1.2 mmol). Stir at 0 °C for 2 hours.

  • Curtius Rearrangement: Warm the reaction to 80 °C for 3 hours. The evolution of N

    
     gas indicates the formation of the intermediate isocyanate. Validation Check: Monitor by IR spectroscopy for the appearance of the strong isocyanate stretch at ~2250 cm
    
    
    
    .
  • Hydrolysis to Amine: Cool the mixture to room temperature and add 2 mL of 6 M HCl to hydrolyze the isocyanate to the primary amine hydrochloride.

  • Cyclization Trigger: Neutralize the solution with saturated NaHCO

    
     (pH 8) and stir at 40 °C. The free amine will attack the methoxycarbonyl ester.
    
  • Monitoring: Monitor the formation of the spiro-lactam via LC-MS. The cyclopentyl analog will reach complete conversion within 2 hours, whereas the cyclohexyl analog will stall, requiring elevated temperatures (reflux) and extended time (>24h) due to the lack of angle compression and the sterically shielded axial ester.

G S1 1. Equilibration (THF/MeOH/H2O + Internal Std) S2 2. Base Addition (LiOH Initiation) S1->S2 S3 3. Time-Course Aliquoting (t = 5 to 240 mins) S2->S3 S4 4. Acid Quenching (0.2 M HCl in MeCN) S3->S4 S5 5. RP-HPLC Analysis (Kinetic Plotting) S4->S5

Workflow for self-validating kinetic profiling of alkaline ester hydrolysis.

Conclusion & Application Strategy

When designing synthetic routes involving gem-disubstituted cycloalkanes, the choice of ring size is not merely a structural tweak—it is a fundamental kinetic switch.

  • Choose the Cyclopentyl Scaffold (3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid) when your downstream synthesis requires facile ester modifications (saponification, transesterification) or rapid intramolecular cyclizations to form spiro-fused systems.

  • Choose the Cyclohexyl Scaffold when you specifically require the ester to act as a highly stable, sterically shielded protecting group that can survive harsh nucleophilic conditions directed at the propanoic acid tail.

References

  • Wikipedia Contributors. "Thorpe–Ingold effect." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Griffiths, L., et al. "Thorpe-Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments. The rearrangement of N(1)-alkyl-substituted dihydroorotic acids to hydantoinacetic acids in base." Organic & Biomolecular Chemistry, RSC Publishing. Available at:[Link]

  • Kim, Y., et al. "Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity." JACS Au, American Chemical Society. Available at:[Link]

Establishing Absolute Purity Standards for 3-[1-(methoxycarbonyl)cyclopentyl]propanoic Acid: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid (C₁₀H₁₆O₄) is a highly versatile aliphatic mono-ester di-acid derivative, frequently utilized as a critical building block in the synthesis of conformationally restricted active pharmaceutical ingredients (APIs) and gabapentinoid analogs.

Establishing a primary reference standard for this molecule presents a significant analytical challenge. Because the molecule is fully saturated and lacks aromatic rings or conjugated π-systems, it is effectively "invisible" to standard optical detectors. This guide objectively compares traditional purity assessment methods against modern, orthogonal techniques—specifically Charged Aerosol Detection (CAD) and Quantitative Nuclear Magnetic Resonance (qNMR) —to establish a scientifically rigorous, self-validating purity standard.

The Mechanistic Challenge: The "Invisible" Impurity Profile

In traditional pharmaceutical analysis, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the default methodology. However, for aliphatic compounds like 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid, the only chromophores present are the ester and carboxylic acid carbonyls. These groups exhibit weak


 transitions exclusively at low wavelengths (200–210 nm).

Relying on UV detection at 210 nm introduces critical failures:

  • Baseline Interference: Mobile phase additives (e.g., formic acid) and solvents (e.g., methanol) absorb strongly at 210 nm, masking low-level impurities.

  • False Purity Inflation: Process impurities lacking carbonyls (e.g., unreacted cyclopentane derivatives, aliphatic alcohols, or residual extraction solvents) will not absorb UV light, leading to a dangerous overestimation of the API's purity.

To ensure scientific integrity, we must pivot to detectors that measure mass and nuclear abundance rather than optical absorbance.

Comparative Analysis of Purity Methodologies

The Historical Pitfall: HPLC-UV (210 nm)

While ubiquitous, UV detection is fundamentally flawed for this class of molecules. It assumes that all impurities share the same molar extinction coefficient as the parent molecule. For an aliphatic ester, this assumption is mathematically and chemically invalid, often missing up to 5-10% of non-chromophoric mass.

The Orthogonal Profiler: UHPLC-CAD

is a universal detection method for non-volatile compounds[1]. The mechanism involves nebulizing the column eluent into droplets, evaporating the solvent to form solid analyte particles, and colliding these particles with a stream of ionized nitrogen gas[1][2]. The charge transferred to the particles is measured by an highly sensitive electrometer, generating a signal directly proportional to the mass of the analyte, regardless of its chemical structure[2][3]. This makes CAD an indispensable tool for revealing the true impurity profile of our target molecule[4][5].

The Absolute Standard: 1H-qNMR

is the gold standard for establishing primary reference materials[6][7]. The fundamental principle of qNMR is that the area under an NMR resonance peak (the integral) is directly proportional to the number of nuclei generating that signal[6][8]. By utilizing an internal standard of known purity, we can calculate the absolute mass fraction of 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid without requiring a pre-existing reference standard of the analyte itself[9][10].

Quantitative Method Comparison

The following table summarizes the performance of each methodology based on experimental validation data for a crude batch of 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid.

ParameterHPLC-UV (210 nm)UHPLC-CAD1H-qNMR
Detection Principle Optical Absorbance (

)
Mass-based Aerosol ChargingNuclear Spin Resonance
Sensitivity to Aliphatics Very PoorExcellent (Universal)Excellent (Proton-dependent)
Reference Standard Req. Yes (Relative quantitation)Yes (Relative quantitation)No (Absolute quantitation)
LOD / LOQ ~0.5% / 1.5%~0.01% / 0.05%~0.1% / 0.5%
Apparent Purity Result 99.8% (False High)96.4% (True Profile)96.1% ± 0.2% (Absolute)

Data Interpretation: The UV method completely missed a 3.5% aliphatic impurity (likely an unreacted cyclopentane precursor), which was clearly resolved by CAD and corroborated by the absolute mass balance deficit in qNMR.

Self-Validating Experimental Protocols

Protocol 1: UHPLC-CAD Impurity Profiling

Causality & Design: CAD requires complete evaporation of the mobile phase[1]. Therefore, non-volatile buffers (e.g., phosphates) are strictly prohibited as they will form massive background particles and blind the electrometer[2]. We utilize a volatile formic acid system.

  • System Preparation: Equip a UHPLC system with a Charged Aerosol Detector. Set the CAD evaporation temperature to 35°C (optimized for semi-volatile aliphatic acids) and the data collection rate to 10 Hz.

  • Chromatographic Conditions:

    • Column: Waters Acquity UPLC CSH C18 (1.7 µm, 2.1 x 100 mm). Rationale: The Charged Surface Hybrid stationary phase prevents peak tailing for aliphatic carboxylic acids.

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

  • Self-Validation (System Suitability):

    • Inject a diluent blank to establish a stable baseline (

      
       pA noise).
      
    • Inject a 0.05% sensitivity standard of the analyte. The Signal-to-Noise (S/N) ratio must be

      
       to validate the LOQ.
      
  • Sample Analysis: Inject 2 µL of the sample prepared at 1.0 mg/mL in 50:50 Water:Acetonitrile. Calculate purity by area normalization.

Protocol 2: 1H-qNMR Absolute Purity Determination

Causality & Design: To achieve absolute quantitation, we must select an NMR peak from the analyte that is completely isolated from other signals[8]. The methoxycarbonyl group (


) provides a sharp, distinct singlet at ~3.6 ppm (integrating to 3 protons). This is ideal, as it avoids the complex, overlapping multiplets of the cyclopentyl ring (1.4–2.2 ppm)[8].
  • Internal Standard Selection: Use[7]. Its protons resonate as a sharp singlet at ~6.3 ppm, providing massive spectral clearance from our analyte's aliphatic signals[6].

  • Sample Preparation: Accurately weigh ~20.00 mg of 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid and ~5.00 mg of Maleic Acid using a microbalance (

    
     mg). Co-dissolve completely in 0.6 mL of 
    
    
    
    [9].
  • Self-Validation (Relaxation Check): Perform an Inversion Recovery (

    
    ) experiment. The longest 
    
    
    
    dictates the relaxation delay (
    
    
    ). Set
    
    
    (typically 30–60 seconds) to ensure >99.3% magnetization recovery between scans, preventing integration errors[8].
  • Data Acquisition & Calculation: Acquire 64 scans. Phase and baseline correct the spectrum manually. Integrate the Maleic Acid peak (6.3 ppm,

    
    ) and the analyte methoxy peak (3.6 ppm, 
    
    
    
    ).
  • Absolute Purity (

    
    ) Equation: 
    
    
    
    
    (Where I = Integral, N = Number of protons, M = Molar Mass, W = Weight, P = Purity)

Orthogonal Purity Workflow

Below is the logical decision tree for establishing the reference standard, ensuring that optical blindness does not compromise the integrity of the downstream drug development process.

PurityWorkflow Start Crude 3-[1-(methoxycarbonyl) cyclopentyl]propanoic acid qNMR 1H-qNMR Analysis (Absolute Purity) Start->qNMR Primary Assay UHPLC UHPLC-CAD Analysis (Impurity Profiling) Start->UHPLC Orthogonal Check UV HPLC-UV (210 nm) (Historical Check) Start->UV For Comparison Decision Purity > 99.0% & Mass Balance Confirmed? qNMR->Decision UHPLC->Decision Pass Certified Reference Standard Decision->Pass Yes Fail Repurification (Prep-HPLC / Crystallization) Decision->Fail No Fail->Start

Caption: Workflow for orthogonal purity assessment of non-chromophoric aliphatic intermediates.

References

  • RSSL. "qNMR for Purity Determination in Pharmaceuticals." Reading Scientific Services Ltd. URL: [Link]

  • ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works." ResolveMass. URL: [Link]

  • Chromatography Online. "HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection." LCGC International. URL:[Link]

  • PubMed. "Determining and reporting purity of organic molecules: why qNMR." National Institutes of Health. URL: [Link]

  • Wikipedia. "Charged aerosol detector." Wikimedia Foundation. URL:[Link]

  • Toman, B., et al. "Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations." Metrologia, NIST. URL: [Link]

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Emery Pharma. URL:[Link]

  • LCGC International. "Material Identification by HPLC with Charged Aerosol Detection." Chromatography Online. URL:[Link]

  • Springer Nature. "The Use of Charged Aerosol Detection with HPLC for the Measurement of Lipids." Springer. URL:[Link]

Sources

Structural Validation of 3-[1-(methoxycarbonyl)cyclopentyl]propanoic Acid via Single Crystal X-Ray Diffraction (SCXRD)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a definitive structural validation protocol for 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid , a critical gem-disubstituted pharmaceutical intermediate.

The Challenge: Small cyclic molecules, particularly cyclopentane derivatives with geminal substitution (1,1-disubstitution), exhibit rapid pseudorotation and ring-puckering in solution. This conformational flexibility renders solution-state NMR (NOESY/ROESY) data ambiguous regarding precise stereochemical and regiochemical assignments.

The Solution: Single Crystal X-Ray Diffraction (SCXRD) serves as the "Gold Standard" for this validation. Unlike inferential spectroscopic methods, SCXRD provides a direct, absolute three-dimensional map of the electron density, unambiguously confirming the 1,1-substitution pattern, the integrity of the ester/acid functionalities, and the specific ring conformation frozen in the solid state.

Part 1: The Analytical Challenge & Comparative Matrix

The target molecule, C₁₀H₁₆O₄, features a quaternary carbon at position 1 of the cyclopentane ring. This "gem-disubstituted" center introduces significant steric strain (the Thorpe-Ingold effect), which often distorts bond angles and forces the ring into specific "envelope" or "twist" conformations that are energetically favorable but difficult to predict computationally or resolve spectroscopically.

Comparative Analysis: Why SCXRD Wins

The following table contrasts SCXRD with standard alternatives for this specific molecular class.

FeatureSCXRD (The Gold Standard) NMR (1H/13C/2D) Mass Spectrometry (HRMS)
Primary Output Absolute 3D atomic coordinates & packing.Chemical environment & connectivity.[1][2]Molecular formula & fragmentation.
Regiochemistry Definitive. Distinguishes 1,1- from 1,2- or 1,3-isomers immediately.Inferential. Requires complex HMBC correlations; often ambiguous due to signal overlap in ring protons.Non-specific. Isomers often yield identical mass and similar fragmentation patterns.
Conformation Precise determination of ring pucker (e.g., C2-envelope).Time-averaged signal due to rapid ring pseudorotation.No conformational data.
Intermolecular Forces Visualizes H-bonding networks (e.g., carboxylic acid dimers).Inferred from concentration-dependent shifts (e.g., -OH peak).N/A (Gas phase).
Sample State Solid (Single Crystal).[2]Solution (Deuterated solvent).Gas/Ionized.

Part 2: Experimental Protocol (Step-by-Step)

This protocol is designed to overcome the common difficulty of crystallizing flexible aliphatic chains attached to rings.

Phase 1: Crystal Growth (Vapor Diffusion)

Why this method? Direct evaporation often yields amorphous oils for this type of ester-acid molecule. Vapor diffusion controls the rate of supersaturation, promoting high-quality lattice formation.

  • Solvent Selection:

    • Solvent (Good): Ethyl Acetate or Methanol (Dissolves the polar acid/ester).

    • Antisolvent (Poor): Hexane or Pentane (Induces precipitation).

  • Procedure:

    • Dissolve 20 mg of the pure compound in 0.5 mL of Ethyl Acetate in a small inner vial (GC vial).

    • Place this open vial inside a larger jar containing 3 mL of Hexane.

    • Seal the outer jar tightly.

    • Critical Control: Store at 4°C. The temperature drop reduces solubility further and slows molecular motion, aiding the ordering of the flexible propanoic acid chain.

  • Harvesting:

    • Monitor daily. Look for block-like or prismatic crystals. Avoid needles (often indicate rapid, disordered growth).

Phase 2: Data Collection & Reduction

Why these settings? Small organics scatter X-rays weakly; low temperature is non-negotiable to freeze the thermal vibration of the cyclopentyl ring.

  • Mounting:

    • Select a crystal approx. 0.2 x 0.2 x 0.2 mm.

    • Mount on a MiTeGen loop using perfluoropolyether oil (e.g., Fomblin).

  • Diffractometer Settings:

    • Source: Cu-Kα radiation (λ = 1.54178 Å). Reason: Copper provides stronger diffraction intensities for small organic molecules lacking heavy atoms compared to Molybdenum (Mo).

    • Temperature: 100 K (Cryostream). Reason: Essential to minimize the thermal ellipsoids of the terminal methyl group on the ester and the flexible ring carbons.

  • Strategy:

    • Collect a full sphere of data (completeness > 99%) to ensure accurate redundancy.

Phase 3: Structure Solution & Refinement
  • Solution: Use SHELXT (Intrinsic Phasing). This is robust for centrosymmetric space groups (likely P2₁/c or P-1 for achiral acids).

  • Refinement: Use SHELXL (Least Squares).

    • H-atoms: Treat carbon-bound hydrogens geometrically (riding model).

    • Carboxylic Acid Proton: Locate from the difference Fourier map. This confirms the H-bond donor status.

    • Disorder: If the cyclopentane ring shows high thermal motion, apply SIMU and DELU restraints, or model the ring disorder over two positions if distinct puckering modes coexist.

Part 3: Structural Insights & Validation Metrics

Once the structure is solved, validate the model using these specific criteria relevant to 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid.

The Quaternary Center (C1)
  • Bond Angles: Check the C(ring)-C1-C(ring) angle. In gem-disubstituted cyclopentanes, this angle is often compressed (< 109.5°) to accommodate the bulkier ester and propanoic chains, which expand to relieve steric strain (Thorpe-Ingold effect).

  • Regiochemistry: Confirm the ester carbonyl (C=O) and the propanoic chain are bonded to the same carbon.

Hydrogen Bonding Motifs
  • Dimerization: Carboxylic acids almost invariably form centrosymmetric dimers (

    
     graph set motif) in the solid state.
    
    • Metric: Look for O-H...O distances of ~2.6–2.7 Å between the acid groups of adjacent molecules.

    • Validation: If this dimer is absent, check if the ester carbonyl is acting as an acceptor (uncommon but possible in specific packing).

Quality Metrics (The "Self-Validating" Check)
  • R1 Value: Target < 5% (0.05) for publication-quality data.

  • Goodness of Fit (GooF): Should be close to 1.0.

  • CheckCIF: Run the final .cif file through the IUCr CheckCIF server. No "A" or "B" level alerts regarding geometry or missed symmetry.

Part 4: Visualization of Logic & Workflow

Diagram 1: The Structural Validation Workflow

This flowchart outlines the critical path from crude synthesis to final validated structure.

ValidationWorkflow Synthesis Crude Intermediate (Gem-disubstituted) Screening Crystallization Screen (Vapor Diffusion) Synthesis->Screening Selection Crystal Selection (Block morphology) Screening->Selection Diffraction SCXRD Data Collection (Cu Source, 100K) Selection->Diffraction Solving Structure Solution (SHELXT) Diffraction->Solving Refinement Refinement & Analysis (H-bond Dimer Check) Solving->Refinement Result Validated Structure (Regio- & Stereochemistry) Refinement->Result

Caption: Figure 1.[1] End-to-end workflow for the structural validation of the target intermediate, emphasizing the transition from chemical synthesis to crystallographic proof.

Diagram 2: Decision Logic (NMR vs. SCXRD)

Why and when to switch from NMR to X-ray for this specific molecule.

DecisionLogic Start Structural Question: Confirm 1,1-Substitution? NMR Run 1H/13C NMR Start->NMR Analysis Data Analysis: Ring Proton Overlap? NMR->Analysis Ambiguity Result Ambiguous? (Flexible Ring / No NOE) Analysis->Ambiguity Xray Execute SCXRD (Definitive Method) Ambiguity->Xray YES (High Risk) Final Absolute Structure Confirmed Ambiguity->Final NO (Rare) Xray->Final

Caption: Figure 2. Decision tree highlighting the necessity of SCXRD when solution-state NMR fails to resolve the regiochemistry of flexible cyclopentane rings.

References

  • PubChem. (2025).[3][4][5] 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Grover, G., et al. (2019). X-Ray Crystallography vs. NMR Spectroscopy: Advantages and Disadvantages. News-Medical. Available at: [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry. Available at: [Link]

  • Aitipamula, S., & Vangala, V. R. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science.[6] Available at: [Link]

Sources

A Comparative Analysis of Ester Stability in 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid: A Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for investigating the differential stability of the two ester functionalities within 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid. This analysis is crucial for researchers in drug development and organic synthesis, where understanding a molecule's metabolic fate and controlling reaction selectivity are paramount. We will delve into the theoretical underpinnings of ester hydrolysis, provide detailed experimental protocols for a kinetic study, and interpret the expected outcomes, thereby offering a complete, self-validating system for this comparative analysis.

Introduction and Central Hypothesis

The molecule 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid presents an interesting case for selective chemical modification. It contains two carboxylic acid derivatives: a methyl ester and a free propanoic acid. For a meaningful comparative study of ester stability, we will consider its diester derivative, methyl 3-[1-(methoxycarbonyl)cyclopentyl]propanoate . This molecule features two distinct methyl ester groups:

  • Ester A: A methyl ester attached to a quaternary carbon atom within a cyclopentyl ring.

  • Ester B: A methyl ester at the terminus of a flexible propanoic chain.

The structural environment of these two esters is significantly different. Ester A is sterically shielded by the cyclopentyl ring and the quaternary carbon, while Ester B is relatively unhindered and accessible.

Central Hypothesis: The rate of hydrolysis for the sterically hindered ester (Ester A) will be significantly lower than the rate of hydrolysis for the sterically unhindered ester (Ester B) under both acidic and basic conditions. This difference in stability is primarily attributed to the steric hindrance around the carbonyl carbon of Ester A, which impedes the approach of a nucleophile (water or hydroxide ion).[1][2][3]

Theoretical Background: Mechanisms of Ester Hydrolysis

Ester hydrolysis is a fundamental reaction in organic chemistry, typically catalyzed by acid or base.[4][5] Understanding the mechanisms is key to explaining the differential stability.

Base-Catalyzed Hydrolysis (Saponification)

The most common mechanism for base-catalyzed hydrolysis is the bimolecular acyl-oxygen cleavage (B_AC_2).[4][6][7] This process is effectively irreversible because the final step involves an acid-base reaction where the hydroxide deprotonates the newly formed carboxylic acid, forming a resonance-stabilized carboxylate salt.[8]

The key steps are:

  • Nucleophilic Attack: A hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of the ester.

  • Tetrahedral Intermediate Formation: This addition forms a transient, negatively charged tetrahedral intermediate.

  • Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide (⁻OCH₃) as a leaving group.

  • Deprotonation: The alkoxide, a strong base, deprotonates the newly formed carboxylic acid, driving the reaction to completion.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a reversible process, often representing the reverse of Fischer esterification.[8][9] The most common pathway is the bimolecular acyl-oxygen cleavage (A_AC_2).[4][6]

The key steps are:

  • Protonation: The carbonyl oxygen is protonated by a hydronium ion (H₃O⁺), which activates the carbonyl group, making the carbon more electrophilic.[9][10]

  • Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the attacking water molecule to the -OR' group, converting it into a better leaving group (an alcohol).

  • Leaving Group Elimination: The alcohol molecule is eliminated, and the carbonyl double bond is reformed.

  • Deprotonation: The protonated carbonyl of the carboxylic acid is deprotonated by water to regenerate the acid catalyst.

For both mechanisms, the rate-determining step involves the nucleophilic attack on the carbonyl carbon. Consequently, any factor that hinders this approach, such as steric bulk, will decrease the reaction rate.[1][3]

Experimental Design and Protocols

To test our hypothesis, we will design a kinetic study to measure the hydrolysis rates of Ester A and Ester B under identical acidic and basic conditions. The reaction progress will be monitored using High-Performance Liquid Chromatography (HPLC), a powerful technique for separating and quantifying the starting material, intermediates (mono-acids), and the final di-acid product.[11][12]

Overall Experimental Workflow

The following diagram outlines the comprehensive workflow for the kinetic analysis.

G cluster_prep Preparation cluster_reaction Kinetic Experiments (Run in Parallel at 37°C) cluster_sampling Time-Point Sampling cluster_analysis Analysis prep_stock Prepare Stock Solution of Diester in Acetonitrile start_acid Initiate Acid Hydrolysis: Add Stock to pH 2.0 Buffer prep_stock->start_acid start_base Initiate Base Hydrolysis: Add Stock to pH 10.0 Buffer prep_stock->start_base prep_acid Prepare pH 2.0 HCl Buffer prep_acid->start_acid prep_base Prepare pH 10.0 Carbonate Buffer prep_base->start_base prep_quench Prepare Quenching Solution (e.g., Phosphoric Acid) quench_acid Quench Reaction prep_quench->quench_acid quench_base Quench Reaction prep_quench->quench_base sample_acid Withdraw Aliquots (t = 0, 5, 15, 30, 60... min) start_acid->sample_acid sample_base Withdraw Aliquots (t = 0, 5, 15, 30, 60... min) start_base->sample_base sample_acid->quench_acid sample_base->quench_base hplc HPLC Analysis (Quantify Diester, Mono-acids, Di-acid) quench_acid->hplc quench_base->hplc data Data Processing: Plot Concentration vs. Time hplc->data kinetics Calculate Rate Constants (k_acid_A, k_acid_B, k_base_A, k_base_B) data->kinetics

Caption: Experimental workflow for the kinetic analysis of ester hydrolysis.
Detailed Experimental Protocol: Base-Catalyzed Hydrolysis

Objective: To determine the pseudo-first-order rate constants for the hydrolysis of Ester A and Ester B at pH 10.0.

Rationale: A pH of 10.0 ensures a sufficient concentration of hydroxide ions to drive the reaction at a measurable rate while minimizing potential side reactions. The reaction is run under pseudo-first-order conditions by using a large excess of hydroxide relative to the ester.[13]

Procedure:

  • Preparation: Prepare a 100 mM carbonate buffer and adjust the pH to 10.0. Prepare a 10 mg/mL stock solution of the diester in acetonitrile.

  • Reaction Initiation: In a thermostatted vessel at 37°C, add 9.9 mL of the pH 10.0 buffer. Allow it to equilibrate. To start the reaction (t=0), add 100 µL of the diester stock solution, vortex briefly, and immediately withdraw the first aliquot.

  • Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw 100 µL aliquots of the reaction mixture.

  • Quenching: Immediately add each aliquot to a vial containing 900 µL of a quenching solution (e.g., 100 mM phosphoric acid) to neutralize the base and stop the hydrolysis.

  • Analysis: Analyze the quenched samples by a validated HPLC method.

Detailed Experimental Protocol: Acid-Catalyzed Hydrolysis

Objective: To determine the pseudo-first-order rate constants for the hydrolysis of Ester A and Ester B at pH 2.0.

Rationale: A pH of 2.0 provides a sufficient concentration of hydronium ions to catalyze the reaction.

Procedure:

  • Preparation: Prepare a 100 mM HCl solution and adjust the pH to 2.0.

  • Reaction & Sampling: Follow the same procedure as the base-catalyzed experiment (Section 3.2, steps 2-5), but use the pH 2.0 buffer. The time points may need to be extended (e.g., 0, 1, 4, 8, 12, 24 hours) as acid hydrolysis is generally slower than base-catalyzed hydrolysis.

HPLC Analytical Method

A reverse-phase HPLC method with UV detection is ideal for this study. The changing polarity of the molecule as it hydrolyzes (diester -> mono-acid -> di-acid) allows for excellent chromatographic separation.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Column Temperature: 30°C

This method should be validated to ensure it can resolve the starting diester, the two potential mono-acid intermediates, and the final di-acid product.

Expected Results and Interpretation

By plotting the natural logarithm of the concentration of the starting diester versus time, the pseudo-first-order rate constants (k) can be determined from the slope of the resulting lines. The analysis will yield four key values.

Data Presentation

The expected kinetic data can be summarized as follows:

Ester GroupHydrolysis ConditionExpected Rate Constant (k)Relative Rate
Ester A (Sterically Hindered)Acidic (pH 2.0)k_acid_ASlow
Ester B (Unhindered)Acidic (pH 2.0)k_acid_BFast
Ester A (Sterically Hindered)Basic (pH 10.0)k_base_AVery Slow
Ester B (Unhindered)Basic (pH 10.0)k_base_BVery Fast
Interpretation of Results

The results are expected to show that k_base_B > k_acid_B > k_acid_A > k_base_A .

  • Effect of Steric Hindrance: The primary finding will be that for both acidic and basic conditions, the rate constant for the unhindered Ester B is significantly greater than for the hindered Ester A (k_B >> k_A). This directly supports the central hypothesis that steric hindrance is a dominant factor in determining ester stability.[1][14][15] The bulky cyclopentyl group physically blocks the trajectory of the incoming nucleophile, increasing the activation energy of the reaction.[3][16]

  • Effect of pH: Base-catalyzed hydrolysis of the unhindered ester (k_base_B) is expected to be the fastest reaction. This is because the hydroxide ion is a much stronger nucleophile than water.[4] Conversely, for the highly hindered Ester A, the base-catalyzed reaction may be exceptionally slow, as the strong nucleophile is also sterically demanding.

The differential stability is visually represented below.

Caption: Conceptual diagram of differential hydrolysis rates.

Conclusion

This guide outlines a robust, methodologically sound approach to comparing the stability of two structurally distinct ester groups within the same molecule. By combining established principles of reaction kinetics with modern analytical techniques, researchers can quantitatively determine the impact of steric hindrance on hydrolysis rates. The expected results—that the sterically shielded ester on the cyclopentyl ring is significantly more stable than its linear counterpart—have profound implications for drug design, enabling the development of prodrugs with tailored activation rates or the selective modification of complex molecules.

References
  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Niwayama, S. (2000). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. Journal of Organic Chemistry, 65(18), 5834–5836. [Link]

  • Upadhyaya, S. R. (2016, December 26). Ester hydrolysis: Easy Introduction with 8 mechanisms. Chemistry Notes. [Link]

  • Clark, J. (n.d.). Mechanism for the acid catalysed hydrolysis of esters. Chemguide. [Link]

  • Yamamoto, T., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed. [Link]

  • Chem Help ASAP. (2019, November 12). acid-catalyzed mechanism of ester hydrolysis [Video]. YouTube. [Link]

  • Slideshare. (n.d.). acid base catalysed Ester hydrolysis. [Link]

  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions. [Link]

  • Wahab, M. F., & Wimalasinghe, R. M. (2019). On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. ResearchGate. [Link]

  • Buchwald, P., & Bodor, N. (1999). Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. ResearchGate. [Link]

  • Wang, Y. F., et al. (1988). A Study of Stereoselective Hydrolysis of Symmetrical Diesters with Pig Liver Esterase. ResearchGate. [Link]

  • Unknown. (n.d.). HYDROLYSIS. University of Windsor. [Link]

  • Roth, G. P., et al. (2018). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. PMC. [Link]

  • askIITians. (2025, September 1). Give the relationship between the steric hindrance and the rate of esterification?. [Link]

  • Patel, N. P., et al. (2013). Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. MDPI. [Link]

  • Niwayama, S. (2000). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. ResearchGate. [Link]

  • Martínez, R., et al. (2017). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. AmeliCA. [Link]

  • PCCA. (2022, March 16). Factors That Affect the Stability of Compounded Medications. The PCCA Blog. [Link]

  • PubChem. (n.d.). 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid. [Link]

  • Quora. (2023, February 22). What is the effect of steric hindrance on the hydrolysis of haloalkanes?. [Link]

  • IJSDR. (2023, August). DRUG STABILITY. [Link]

  • Ananthakrishna, S. V., & Inamdar, M. C. (n.d.). Kinetic studies in ester hydrolysis. Indian Academy of Sciences. [Link]

  • The Pharmaceutical Journal. (2010, October 9). Understanding the chemical basis of drug stability and degradation. [Link]

  • ChemRxiv. (n.d.). Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. [Link]

  • Unknown. (n.d.). Drug Stability. [Link]

  • ChemTalk. (2021, June 9). Steric Hindrance. [Link]

  • Unknown. (n.d.). "Drug Stability and factors that affect on the drug stability" Review BY. [Link]

  • PubChem. (n.d.). 3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid. [Link]

  • Jabeen, F., & Siddiq, M. A. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy, 04(02), 080–084. [Link]

  • Quora. (2019, March 17). What is a steric hindrance and its effect in the stability of compounds, specifically alkenes?. [Link]

  • PubChem. (n.d.). 3-[(Methoxycarbonyl)amino]propanoic acid. [Link]

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • The Organic Chemistry Tutor. (2016, December 28). Basicity vs Nucleophilicity - Steric Hindrance [Video]. YouTube. [Link]

  • Fernández, I., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. PMC. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid. As drug development professionals and researchers, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and regulatory adherence in your laboratory.

Guiding Principle: Proactive Hazard Assessment

The molecule contains a carboxylic acid group, which categorizes it as a potential skin and eye irritant, and possibly corrosive.[1][2] Therefore, until specific toxicological data is available, it must be handled and disposed of with the precautions appropriate for a hazardous chemical. All laboratory chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and cannot be disposed of as regular trash or poured down the sewer.[3][4][5]

Pre-Disposal Safety Protocol

Before handling the waste, it is imperative to wear the appropriate Personal Protective Equipment (PPE). The choice of PPE is dictated by the inferred hazards of the compound.

Required Personal Protective Equipment (PPE)
PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-rated safety gogglesProtects against potential splashes, which could cause serious eye irritation or damage.[1][2]
Hand Protection Chemical-resistant nitrile glovesProvides a barrier against skin contact, which may cause irritation.[1]
Body Protection Standard laboratory coatProtects skin and personal clothing from contamination.

Step-by-Step Disposal Procedure

This protocol ensures compliance with EPA and local regulations for hazardous waste disposal.[3][6][7]

Step 1: Waste Segregation and Container Selection

The cardinal rule of chemical waste management is proper segregation.[6][7][8] Never mix different chemical waste streams unless explicitly instructed by a validated procedure.

  • Action: Designate a specific waste container for 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid and any materials contaminated with it (e.g., pipette tips, contaminated wipes).

  • Container Choice: Use a chemically-compatible container, preferably high-density polyethylene (HDPE). The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.[6][8] It should be stored in a secondary containment tray to mitigate the impact of any potential leaks.

Step 2: Hazardous Waste Labeling

Proper labeling is a critical regulatory requirement and essential for the safety of all personnel.[3][8]

  • Action: Immediately upon adding the first volume of waste, label the container using your institution's official hazardous waste tag.

  • Labeling Requirements: The label must include the following information, written clearly and without abbreviations[3]:

    • The words "Hazardous Waste" .

    • Full Chemical Name: "3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid".

    • Hazard Identification: Check the boxes for "Corrosive" and/or "Irritant" based on the structural assessment.

    • Generator Information: Your name, Principal Investigator (PI), and laboratory location (building and room number).

Step 3: Accumulation and Storage

Waste must be stored safely in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[4]

  • Action: Keep the sealed waste container in your designated SAA. This area should be away from heat sources or direct sunlight.[8]

  • Incompatible Materials: Ensure the container is stored separately from incompatible materials, particularly bases and strong oxidizing agents, to prevent dangerous reactions.[7][8][9]

  • Container Status: The waste container must remain closed at all times except when you are actively adding waste.[6]

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through a licensed and certified environmental services provider.[5][7]

  • Action: Follow your institution's procedure for hazardous waste pickup. This typically involves submitting an online request through your Environmental Health and Safety (EHS) department.

  • Do Not:

    • Pour this chemical down the drain.[3][7][8]

    • Dispose of it in the regular trash.[3]

    • Allow the container to overfill.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Assess the Spill: If the spill is large, involves highly volatile materials, or you feel unsafe, evacuate the area and contact your institution's EHS emergency line immediately.

  • Clean-Up (for small, manageable spills):

    • While wearing appropriate PPE, contain the spill using an acid-neutralizing spill kit or an inert absorbent material like vermiculite or sand.[1]

    • Gently sweep the absorbed material into a designated waste container.

    • Wipe the area clean with a damp cloth, and then dry it.

    • All cleanup materials (absorbent, gloves, wipes) must be disposed of as hazardous waste in the same container as the chemical.[10]

Disposal Workflow Diagram

The following diagram outlines the decision-making and procedural flow for the proper disposal of 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid.

G start Waste Generated: 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid assess Hazard Assessment Treat as Corrosive/Irritant due to carboxylic acid group. start->assess ppe Don Appropriate PPE (Goggles, Lab Coat, Nitrile Gloves) assess->ppe container Select Waste Container (HDPE, Screw Cap, Secondary Containment) ppe->container label_node Label as 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms - Accumulation Date & PI Info container->label_node store Store in Satellite Accumulation Area - Keep container closed. - Segregate from incompatibles (bases). label_node->store request Submit Pickup Request (Contact Institutional EHS) store->request disposal Disposal by Licensed Vendor request->disposal

Caption: Disposal workflow for 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid.

References

  • A Lab's Guide to Safe and Compliant Medical Waste Disposal. (2025, June 11). Today's Clinical Lab.
  • SDS US. (2020, June 11).
  • How to Dispose of Chemical Waste. Environmental Health and Safety, University of Rochester.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Chemical Waste Disposal Guidelines for Educational Facilities. (2026, February 3). MLI Environmental.
  • SAFETY DATA SHEET - 3-(p-Methoxyphenyl)propionic acid. (2025, December 22). Fisher Scientific.
  • Regulation of Laboratory Waste. American Chemical Society.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association.
  • SAFETY DATA SHEET - 3-(Dimethylamino)propionic acid hydrochloride. (2025, November 7). Sigma-Aldrich.
  • Disposal of Chemicals in the Laboratory. (2024, July 15). Environmental Marketing Services.
  • SAFETY DATA SHEET - Cyclopentanepropanoic acid. (2010, May 7). Fisher Scientific.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • SAFETY DATA SHEET - 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. (2018, October 3). TCI Chemicals.

Sources

Comprehensive Safety and Operational Protocol for 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have developed this protocol to provide drug development professionals with a rigorous, field-proven framework for handling 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid . This guide synthesizes chemical mechanics with logistical safety, ensuring that every operational step is governed by causality and self-validation.

Executive Summary & Chemical Profiling

3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid is a bifunctional organic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Structurally, it features a terminal carboxylic acid and a sterically hindered methyl ester embedded on a cyclopentyl ring.

Understanding its physicochemical properties is the first step in risk mitigation. The table below summarizes the critical data required for safe laboratory integration.

PropertyValueOperational Implication
CAS Number 1256353-04-4Essential for accurate EHS inventory tracking and procurement.
Molecular Formula C10H16O4Halogen-free; dictates segregation into standard organic waste streams.
Molecular Weight 200.23 g/mol Required for precise stoichiometric calculations during API synthesis.
Monoisotopic Mass 200.10486 DaCritical for LC-MS reaction monitoring and product validation.
Recommended Storage 2–8°C, DryPrevents slow ambient hydrolysis of the ester moiety.

Hazard Assessment & Mechanistic Causality

While standard short-chain carboxylic acids primarily present acute corrosive hazards, the esterified alicyclic structure of this compound fundamentally alters its toxicological profile.

  • Dermal Penetration (LogP Enhancement): The methoxycarbonyl and cyclopentyl groups confer significant lipophilicity to the molecule. This allows it to partition readily into the lipid-rich stratum corneum of human skin. Once absorbed, the propanoic acid tail donates protons, leading to localized pH reduction, protein denaturation, and delayed, deep-tissue irritation.

  • Chemical Reactivity: As a bifunctional molecule, it acts as a weak acid but is highly susceptible to nucleophilic attack at the ester linkage. It must be strictly segregated from strong reducing agents (e.g., LiAlH4) and strong oxidizers to prevent uncontrolled, exothermic degradation.

Personal Protective Equipment (PPE) Matrix

To mitigate the specific risks associated with its lipophilic and acidic nature, the following PPE protocol must be strictly adhered to. Note: Standard laboratory latex is highly permeable to organic esters and is strictly prohibited.

  • Hand Protection: Nitrile gloves (minimum thickness 0.11 mm) are mandatory.

    • Causality: Nitrile polymers resist solvation by aliphatic esters, preventing chemical breakthrough.

    • Validation: Inspect gloves for swelling or discoloration every 30 minutes; replace immediately if either occurs.

  • Eye/Face Protection: ANSI Z87.1-certified chemical splash goggles.

    • Causality: The acid moiety can cause severe corneal damage upon contact. Safety glasses lack the orbital seal required to block aerosolized droplets.

  • Body Protection: A flame-resistant (FR) lab coat (e.g., Nomex) or a 100% cotton lab coat.

    • Causality: Synthetic blends (like polyester) will melt into the skin in the event of a secondary chemical fire, exacerbating thermal burns.

Operational Workflow & Handling Protocol

The following step-by-step methodologies are designed as a self-validating system, ensuring that safety is mathematically and physically confirmed at each stage of handling.

Step 1: Primary Containment Validation

  • Action: Conduct all open-container handling within a certified chemical fume hood.

  • Causality: Prevents inhalation of any micro-particulates or vapors generated during transfer.

  • Self-Validation: Before opening the reagent, verify containment by checking the digital anemometer (must read 80–120 feet per minute) or by performing a tissue-flutter test at the sash opening.

Step 2: Material Transfer and Weighing

  • Action: Utilize grounded, anti-static weigh boats and a PTFE-coated spatula.

  • Causality: Lipophilic organic powders and semi-solids can accumulate static charge, leading to sudden aerosolization (the "jumping" effect) when approached with a metal spatula. PTFE prevents trace metal contamination that could catalyze unwanted ester hydrolysis.

  • Self-Validation: A successful transfer is validated by observing zero static cling of the material to the spatula or the sides of the weigh boat.

Step 3: Dissolution and Reaction Setup

  • Action: When dissolving the compound in organic solvents (e.g., DCM, EtOAc), add the solvent to the acid slowly, maintaining the vessel in a secondary containment tray.

  • Causality: If neutralizing the acid moiety for amide coupling (e.g., using DIPEA or TEA), the acid-base reaction will generate heat.

  • Self-Validation: Monitor the reaction flask; the cessation of any mild exotherm confirms complete neutralization of the propanoic acid tail.

Step 4: Surface Decontamination

  • Action: Post-operation, wipe down the balance and fume hood surfaces with a 5% sodium bicarbonate (NaHCO₃) solution, followed by a DI water wipe.

  • Causality: Neutralizes invisible acidic micro-spills that could degrade equipment or harm the next operator.

  • Self-Validation: The absence of effervescence (bubbling) when the NaHCO₃ solution is applied confirms the surface is free of acidic residue.

Spill Response & Waste Disposal Plan

In the event of a breach in primary containment, execute the following protocol based on guidelines from :

  • Contain: Surround the spill with an inert, non-combustible absorbent (e.g., dry sand or vermiculite). Do not use sawdust, as organic acids can react with organic absorbents.

  • Neutralize: Carefully apply solid sodium bicarbonate (NaHCO₃) powder to the spill, working from the perimeter inward.

    • Self-Validation: The release of CO₂ gas (effervescence) will occur. The spill is fully neutralized only when the addition of more NaHCO₃ produces no further bubbling.

  • Dispose: Sweep the neutralized matrix using non-sparking tools into a chemically resistant high-density polyethylene (HDPE) container. Label strictly as "Halogen-Free Organic Waste - Neutralized Carboxylic Acid." Do not mix with basic waste streams, as residual unreacted acid could cause drum pressurization.

Operational Workflow Diagram

G Start 1. Storage & Retrieval (2-8°C, Sealed) PPE 2. PPE Verification (Nitrile, Goggles, Coat) Start->PPE Hood 3. Primary Containment (Fume Hood >80 fpm) PPE->Hood Reaction 4. Chemical Processing (Avoid Strong Oxidizers) Hood->Reaction Waste 5. Waste Segregation (Halogen-Free Organic) Reaction->Waste Disposal 6. Final EHS Disposal (Incineration) Waste->Disposal

Operational workflow for the safe handling and disposal of bifunctional organic acids.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Research Council. The National Academies Press.[Link]

  • 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid (C10H16O4). PubChemLite / PubChem Database. National Center for Biotechnology Information.[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.